Fmoc-Tyr(tBu)-OH-13C9,15N
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C28H29NO5 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1/i12+1,13+1,14+1,15+1,16+1,18+1,19+1,25+1,26+1,29+1 |
InChIキー |
JAUKCFULLJFBFN-QYGFZDEWSA-N |
異性体SMILES |
CC(C)(C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
Foundational & Exploratory
The Role of the tert-Butyl Group in Fmoc-Tyr(tBu)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. For the amino acid tyrosine, with its reactive phenolic hydroxyl group, effective side-chain protection is critical. This technical guide provides an in-depth examination of the role of the tert-Butyl (tBu) group in the commonly used building block, Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). We will explore the chemical principles underpinning its use, the importance of its orthogonality with the Nα-Fmoc protecting group, and the practical implications for peptide synthesis workflows, including detailed experimental protocols and quantitative data to inform synthesis strategies.
Introduction: The Challenge of the Tyrosine Side Chain
Tyrosine's phenolic hydroxyl group presents a significant challenge during peptide synthesis. Its nucleophilic nature makes it susceptible to undesired reactions, most notably acylation by the activated carboxyl group of the incoming amino acid during the coupling step. This side reaction leads to the formation of branched peptide impurities, which complicates purification and reduces the overall yield of the target peptide.[1][2] To circumvent this, a temporary protecting group is installed on the tyrosine side chain. The tert-Butyl (tBu) group is the most frequently employed protecting group for this purpose in Fmoc-based SPPS.[3]
The Orthogonal Protection Strategy: Fmoc and tBu
The success of Fmoc-based SPPS hinges on the principle of orthogonal protection. This strategy utilizes two distinct classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[4] In the case of Fmoc-Tyr(tBu)-OH, this orthogonality is exemplified by:
-
The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the alpha-amino group of the tyrosine. It is base-labile and is typically removed at the beginning of each synthesis cycle using a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][5] This deprotection exposes the N-terminal amine for the subsequent coupling reaction.
-
The O-tBu (tert-Butyl) Group: This group protects the phenolic hydroxyl group of the tyrosine side chain. It is acid-labile and remains stable throughout the cycles of Fmoc deprotection.[1][3] The tBu group is only removed during the final step of the synthesis, which involves cleavage of the peptide from the solid support using a strong acid, typically trifluoroacetic acid (TFA).[1]
This orthogonal scheme ensures that the tyrosine side chain remains protected during chain elongation, preventing side reactions and promoting the formation of the desired linear peptide.
The Role of the tBu Group: A Multifaceted Contribution
The primary role of the tBu group in Fmoc-Tyr(tBu)-OH is to act as a robust shield for the tyrosine side chain. Its specific contributions include:
-
Prevention of O-acylation: The bulky tBu group sterically hinders the phenolic hydroxyl, preventing its acylation by activated amino acids during coupling steps. This directly enhances coupling efficiency and the purity of the final peptide.[2]
-
Minimization of Side Reactions: Beyond acylation, the unprotected tyrosine side chain can be susceptible to other modifications depending on the sequence and reagents used. The tBu group provides general protection against such unwanted side reactions.
-
Improved Solubility: In some cases, the presence of the hydrophobic tBu group can improve the solubility of the growing peptide chain in the organic solvents used for SPPS.
-
Compatibility with Fmoc Chemistry: The acid-lability of the tBu group is perfectly compatible with the base-labile nature of the Fmoc group, forming the cornerstone of the most widely used orthogonal protection strategy in SPPS.[6]
Quantitative Data
Table 1: Kinetics of Fmoc Deprotection with Piperidine
The efficiency of Fmoc group removal is critical for the overall success of the synthesis. Incomplete deprotection leads to deletion sequences. The rate of deprotection is dependent on the concentration of piperidine.
| Piperidine Concentration in DMF (% v/v) | Time for Complete Deprotection (>99%) | Reference(s) |
| 20% | ~9 minutes (on resin) | [7] |
| 5% | ~10.4 minutes (on resin) | [7] |
| 5% | ~3 minutes (in solution) | [7][8] |
| 2% | Incomplete after 5 minutes (in solution) | [8] |
| 1% | Incomplete after 5 minutes (in solution) | [8] |
Note: Deprotection times can be sequence-dependent and may require optimization.
Table 2: Common TFA Cleavage Cocktails for tBu Deprotection and Scavenger Functions
During the final TFA-mediated cleavage, the tBu group is removed, generating a reactive tert-butyl cation. This cation can alkylate nucleophilic residues such as tryptophan, methionine, and cysteine, and to a lesser extent, the deprotected tyrosine itself.[3] Scavengers are added to the cleavage cocktail to trap these reactive species.
| Cleavage Cocktail Composition (v/v) | Target Residues for Scavenging | Advantages/Disadvantages | Reference(s) |
| TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) | Trp, Tyr, general carbocations | General purpose, low odor. TIS is a very effective carbocation scavenger. | [9][10] |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr, Arg(Pmc/Mtr) | "Universal" cocktail for complex peptides, highly effective for sulfur-containing residues. Strong, unpleasant odor. | [9] |
| TFA / H₂O (95:5) | General carbocations | Simple, but offers minimal protection for sensitive residues. Not recommended for peptides containing Trp, Met, or Cys. | [11] |
| TFA / Dichloromethane (DCM) (1:1) | - | Used for cleavage from very acid-labile resins to yield protected peptide fragments. |
Note: The choice of cleavage cocktail is highly dependent on the peptide sequence. A small-scale trial cleavage is always recommended.
Experimental Protocols
Protocol 1: Nα-Fmoc Group Deprotection
This protocol describes the removal of the Fmoc group from the N-terminus of the growing peptide chain attached to a solid support.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Piperidine Treatment: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 1-3 minutes.
-
Second Piperidine Treatment: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-20 minutes to ensure complete deprotection.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (dark blue beads and/or solution) indicates the presence of a free primary amine, confirming successful deprotection.
Protocol 2: Final Cleavage and tBu Group Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tBu and other acid-labile side-chain protecting groups. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) immediately before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the tube to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: A simplified workflow of a single cycle in Fmoc-SPPS.
Caption: Logical relationship of orthogonal deprotection in Fmoc/tBu strategy.
Conclusion
The tert-Butyl group in Fmoc-Tyr(tBu)-OH plays an indispensable role in modern solid-phase peptide synthesis. Its ability to effectively and temporarily mask the reactive phenolic hydroxyl group of tyrosine, combined with its acid-lability that is orthogonal to the base-labile Fmoc group, allows for the efficient and high-fidelity synthesis of complex peptides. A thorough understanding of the principles of its use, coupled with optimized protocols for its removal, is essential for researchers, scientists, and drug development professionals to achieve success in the synthesis of tyrosine-containing peptides for a wide range of applications, from basic research to therapeutic development.
References
- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Unlocking Cellular Secrets: A Technical Guide to the Benefits of Isotopically Labeled Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Isotopically labeled amino acids have become indispensable tools in modern biological research, offering an unparalleled window into the dynamic processes that govern cellular function. By replacing naturally occurring isotopes with heavier, stable isotopes (such as ¹³C, ¹⁵N, and ²H), these modified amino acids act as tracers that can be precisely monitored without interfering with biological processes. This in-depth guide explores the core benefits of utilizing isotopically labeled amino acids in research, providing detailed experimental methodologies, quantitative data, and visual representations of key applications that are pivotal for advancements in proteomics, metabolomics, and drug development.
Core Applications and Quantitative Insights
The use of isotopically labeled amino acids spans a wide range of applications, each providing unique quantitative insights into complex biological systems. The primary applications include quantitative proteomics, the study of protein turnover, metabolic flux analysis, and structural biology.
Quantitative Proteomics: Precision in Protein Expression Analysis
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate relative quantification of proteins. In SILAC, cells are cultured in media containing either "light" (naturally abundant) or "heavy" (isotope-labeled) essential amino acids. This results in two distinct cell populations whose proteins can be differentiated by mass spectrometry (MS).
Data Presentation: Comparison of Quantitative Proteomic Techniques
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Typical Multiplexing | Up to 3-plex (Light, Medium, Heavy) | 4-plex or 8-plex | Up to 18-plex |
| Quantification Level | MS1 | MS2/MS3 | MS2/MS3 |
| Accuracy & Precision | High accuracy and reproducibility due to early sample mixing.[1] | Good, but can be affected by ratio compression. | Good, with potential for higher accuracy than iTRAQ, but also susceptible to ratio compression.[2] |
| Advantages | High physiological relevance, minimal sample manipulation post-labeling.[3][4] | High-throughput, applicable to a wide range of sample types.[5] | High-throughput with greater multiplexing capabilities.[5] |
| Disadvantages | Limited to cell culture, can be time-consuming and expensive.[6] | Potential for ratio distortion, higher cost for reagents.[3] | Isotope effects can introduce bias, high cost.[4] |
Protein Turnover: Understanding Protein Dynamics
Isotopically labeled amino acids are instrumental in measuring the rates of protein synthesis and degradation, collectively known as protein turnover. By introducing a pulse of "heavy" amino acids and monitoring their incorporation into proteins over time, researchers can determine the half-life of individual proteins.
Data Presentation: Representative Protein Half-Lives in Common Research Models
| Organism/Cell Line | Median Protein Half-Life | Key Findings & Notes |
| HeLa Cells | ~20 hours[7][8] | Abundant proteins tend to have longer half-lives.[9] |
| Mouse Tissues | Liver: ~3.6 days, Skeletal Muscle: ~10 days[10] | Protein turnover rates vary significantly between different tissues.[10] |
| Escherichia coli | Half-lives vary significantly with growth conditions. | Cytoplasmic proteins are recycled under nitrogen limitation.[11] |
| Saccharomyces cerevisiae | Median protein copy number of ~1888.[12] | Protein turnover is a key aspect of cellular adaptation to environmental stress. |
Metabolic Flux Analysis: Mapping Cellular Metabolism
By tracing the path of ¹³C-labeled amino acids through metabolic pathways, researchers can quantify the rate, or flux, of metabolites through these networks. This provides a detailed understanding of how cells utilize nutrients and how metabolism is altered in disease states.
Data Presentation: Precision of ¹³C-Metabolic Flux Analysis
| Tracer Combination | Pathway | Key Findings on Precision |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | Provides the most precise flux estimates for these pathways.[13][14] |
| [U-¹³C₅]glutamine | TCA Cycle | The preferred tracer for accurate analysis of the TCA cycle.[13] |
| Mixture of [1-¹³C]glucose and [U-¹³C]glucose | Central Carbon Metabolism | A commonly used combination that provides good overall precision.[15] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing isotopically labeled amino acids.
Protocol 1: Quantitative Proteomics using SILAC
This protocol outlines the steps for a standard SILAC experiment to compare protein expression between two cell populations.
1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. One population is grown in "light" medium containing normal arginine and lysine (B10760008), while the other is grown in "heavy" medium containing ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine. b. Passage the cells for at least five doublings to ensure >95% incorporation of the labeled amino acids.[16]
2. Experimental Treatment: a. Apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the control.
3. Sample Harvesting and Mixing: a. Harvest both cell populations and determine the cell count or total protein concentration for each. b. Mix the "light" and "heavy" cell lysates in a 1:1 ratio based on cell number or protein amount.
4. Protein Digestion: a. Reduce the disulfide bonds in the mixed protein sample using DTT and alkylate the cysteine residues with iodoacetamide. b. Digest the proteins into peptides using trypsin, which cleaves C-terminal to lysine and arginine residues.
5. Mass Spectrometry Analysis: a. Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.
6. Data Analysis: a. Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.[17]
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Average turnover rate of protein in HeLa cell - Human Homo sapiens - BNID 109937 [bionumbers.hms.harvard.edu]
- 8. HeLa cells, Amino acids | Label: Amino acid, Mammalian cells | Centre for Proteome Research [liverpool.ac.uk]
- 9. Proteome-wide mapping of short-lived proteins in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An atlas of protein turnover rates in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global protein turnover quantification in Escherichia coli reveals cytoplasmic recycling under nitrogen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N: Sourcing and Application in Research
For researchers, scientists, and drug development professionals leveraging isotopically labeled amino acids, Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is a critical reagent for the synthesis of peptides used in quantitative proteomics, biomolecular NMR, and metabolic flux analysis. This guide provides an in-depth overview of commercially available sources for this compound, their reported purity levels, and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).
Supplier and Purity Information
The selection of a high-purity isotopically labeled amino acid is paramount to the success of subsequent experiments. The following table summarizes the available information from various suppliers for Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N.
| Supplier | Chemical Purity | Isotopic Purity (¹³C) | Isotopic Purity (¹⁵N) |
| Sigma-Aldrich | ≥97% (CP)[1] | 98 atom %[1] | 98 atom %[1] |
| Cambridge Isotope Laboratories, Inc. | ≥98%[2][3] | 99 atom %[2][3] | 99 atom %[2][3] |
| Vulcanchem | Not specified | 99%[4] | 99%[4] |
| MedChemExpress | Not specified | Not specified | Not specified |
| Alfa Chemistry | Not specified | 98 atom %[5] | 98 atom %[5] |
| Anaspec | Not specified | Not specified | Not specified |
| ChemPep, Inc. | Not specified | Not specified | Not specified |
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is its incorporation into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).[4] The following is a generalized protocol for manual SPPS. Automated synthesizers will follow a similar series of steps.
1. Resin Selection and Swelling:
-
Resin Choice: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used. For a C-terminal amide, a Rink amide resin is appropriate.[1]
-
Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least 30 minutes in the reaction vessel to allow for optimal reaction kinetics.[1]
2. First Amino Acid Loading (if using an unloaded resin):
-
The first Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N) is coupled to the resin. The specific coupling method will depend on the resin type.
3. Iterative Peptide Elongation Cycle:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a 20% solution of piperidine (B6355638) in DMF.[2][4] This exposes the free amine for the next coupling reaction. The resin is then thoroughly washed with DMF to remove residual piperidine.[2]
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence (which could be the labeled Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N) is activated. Common activation reagents include HBTU/HOBt or DIC/Oxyma in the presence of a base like diisopropylethylamine (DIPEA).[2] The activated amino acid solution is then added to the resin and allowed to react for 1-2 hours to form the peptide bond.[2] A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction.[2]
-
Washing: The resin is washed with DMF to remove any unreacted reagents.
-
This deprotection-coupling-washing cycle is repeated for each amino acid in the desired peptide sequence.
4. Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (like the tBu group on tyrosine) are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers such as water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.[4]
5. Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.[2]
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
6. Quality Control:
-
The purity and identity of the final isotopically labeled peptide are confirmed using analytical techniques such as analytical RP-HPLC and mass spectrometry.[2]
Visualizing Workflows and Pathways
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of Fmoc-based SPPS.
Application in a Kinase Activity Assay using a Labeled Peptide Substrate
Peptides containing ¹³C and ¹⁵N labeled tyrosine can be used as substrates in kinase assays. The incorporation of the heavy isotope allows for the precise quantification of the phosphorylated peptide by mass spectrometry.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. L-Tyrosine-ð-Fmoc, ð-ð¡-butyl ether (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4349-H-0.1 [isotope.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility and stability of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding these parameters is paramount for optimizing peptide synthesis protocols, ensuring the purity of the final product, and maintaining the integrity of the raw material during storage and handling.
Physicochemical Properties
Fmoc-Tyr(tBu)-OH is a white to off-white crystalline powder. The presence of the bulky, lipophilic Fmoc (9-fluorenylmethyloxycarbonyl) and tert-butyl (tBu) protecting groups significantly influences its solubility and stability profile.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₉NO₅ | [1] |
| Molecular Weight | 459.53 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 153-156 °C | [3] |
| pKa | 2.97 ± 0.10 (Predicted) | [2] |
Solubility Profile
The solubility of Fmoc-Tyr(tBu)-OH is a critical factor in the preparation of stock solutions for automated peptide synthesizers. It is generally soluble in polar aprotic organic solvents and insoluble in water and non-polar organic solvents.
Table 1: Quantitative Solubility of Fmoc-Tyr(tBu)-OH
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | ≥21.76 | - | [4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 217.61 | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [5] |
| Dimethylformamide (DMF) | Clearly soluble | ~217.6 (for D-isomer) | Based on 1 mmole in 2 mL. | [6] |
| Ethanol | 0.1 - 1 mg/mL | 0.22 - 2.18 | Slightly soluble. | [4] |
| Chloroform | Slightly soluble | - | - | [2] |
| Methanol | Slightly soluble | - | - | [2] |
| Water | Insoluble | - | - | [2] |
| Petroleum Ether | Insoluble | - | - | [2] |
Stability Profile
Fmoc-Tyr(tBu)-OH is generally stable under standard storage and handling conditions. However, its stability can be compromised by exposure to basic conditions, high temperatures, and potentially light.
Table 2: Stability of Fmoc-Tyr(tBu)-OH under Various Conditions
| Condition | Observation | Notes | Reference |
| Recommended Storage | Stable for ≥ 4 years at -20°C. Stable for 3 years (powder) at -20°C. Solutions in solvent are stable for 6 months at -80°C and 1 month at -20°C. General storage below +30°C is also cited. | Store in a cool, dry place away from light. | [2][4][5] |
| Acidic Conditions | The Fmoc group is stable to acidic conditions. The tert-butyl (tBu) group is acid-labile and is cleaved by strong acids like trifluoroacetic acid (TFA). | This orthogonality is fundamental to Fmoc-based SPPS. | [7] |
| Basic Conditions | The Fmoc group is labile to basic conditions, typically cleaved by a 20% solution of piperidine (B6355638) in DMF. | This allows for the selective deprotection of the α-amino group during peptide synthesis. | [7] |
| Thermal Stress | Stable under normal temperatures and pressures. The Fmoc group can be cleaved thermally at elevated temperatures (e.g., 120°C in DMSO). | Avoid prolonged exposure to high temperatures. | [2] |
| Photostability | Specific photostability data for Fmoc-Tyr(tBu)-OH is not extensively documented. However, tyrosine residues in peptides can be susceptible to photodegradation. | It is recommended to protect the compound from light. | [8] |
| Oxidative Stress | Materials to avoid include strong oxidizing agents. | - | [9] |
Note: Detailed quantitative stability data, particularly from forced degradation studies under various pH and photolytic conditions, is not widely published. It is recommended to perform such studies to fully characterize the stability of Fmoc-Tyr(tBu)-OH in specific formulations or under unique process conditions.
Experimental Protocols
Protocol for Determination of Solubility
This protocol outlines a general method for determining the solubility of Fmoc-Tyr(tBu)-OH in a given solvent.
Materials:
-
Fmoc-Tyr(tBu)-OH
-
Solvent of interest (e.g., DMF, NMP, DCM, THF)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of Fmoc-Tyr(tBu)-OH into a vial.
-
Add a known volume of the solvent to the vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the mixture for 10-15 minutes to facilitate dissolution.
-
Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with continuous gentle agitation.
-
-
Sample Preparation:
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a calibration curve using standard solutions of Fmoc-Tyr(tBu)-OH of known concentrations.
-
Inject the diluted sample onto the HPLC system.
-
Determine the concentration of Fmoc-Tyr(tBu)-OH in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in mg/mL or mol/L.
-
Protocol for Stability-Indicating HPLC Method
This protocol describes the development of a stability-indicating HPLC method to assess the stability of Fmoc-Tyr(tBu)-OH under various stress conditions.
Materials and Equipment:
-
Fmoc-Tyr(tBu)-OH
-
Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Photostability chamber
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid powder and a solution of Fmoc-Tyr(tBu)-OH to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
-
Photostability: Expose the solid powder and a solution of Fmoc-Tyr(tBu)-OH to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]
-
-
HPLC Method Development and Validation:
-
Develop a gradient HPLC method that separates the intact Fmoc-Tyr(tBu)-OH from all degradation products. A typical mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% TFA.
-
Use a PDA detector to check for peak purity and to identify the optimal detection wavelength.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11][12][13][14]
-
-
Analysis of Stability Samples:
-
Analyze the samples from the forced degradation studies using the validated stability-indicating HPLC method.
-
Quantify the amount of remaining Fmoc-Tyr(tBu)-OH and the formation of any degradation products.
-
Visualizations
Chemical Structure and Protecting Groups
The structure of Fmoc-Tyr(tBu)-OH highlights the two key protecting groups that enable its use in orthogonal peptide synthesis strategies.
References
- 1. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. biobasic.com [biobasic.com]
- 8. rjptonline.org [rjptonline.org]
- 9. peptide.com [peptide.com]
- 10. database.ich.org [database.ich.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
The Role of 13C and 15N Labeling in Fmoc-Tyr(tBu)-OH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the purpose and applications of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopic labeling in Fmoc-Tyr(tBu)-OH, a critical reagent in modern biochemical and pharmaceutical research. Stable isotope labeling provides a powerful, non-radioactive method for tracing and quantifying peptides and proteins, offering unparalleled insights into complex biological processes.
Core Principles of ¹³C and ¹⁵N Labeling
Stable isotope labeling involves the substitution of naturally abundant, lighter isotopes (such as ¹²C and ¹⁴N) with their heavier, non-radioactive counterparts (¹³C and ¹⁵N). This subtle alteration in mass does not significantly change the chemical properties of the molecule, allowing labeled compounds to behave identically to their unlabeled counterparts in biological systems. The key advantage lies in the ability to differentiate between the "light" and "heavy" molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Fmoc-Tyr(tBu)-OH, a derivative of the amino acid tyrosine, is a fundamental building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amine terminus, while the tert-butyl (tBu) group protects the hydroxyl side chain of tyrosine. Incorporating ¹³C and ¹⁵N isotopes into this molecule enables the synthesis of "heavy" peptides with a known mass shift, which serve as internal standards for a variety of applications.
Quantitative Data Presentation: Mass Shifts of Labeled Fmoc-Tyr(tBu)-OH
The precise mass shift introduced by isotopic labeling is crucial for data analysis. The following table summarizes the theoretical monoisotopic mass and the mass shift for various labeling patterns of Fmoc-Tyr(tBu)-OH.
| Labeling Pattern | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δm, Da) |
| Unlabeled | C₂₈H₂₉NO₅ | 459.2046 | 0 |
| ¹⁵N | C₂₈H₂₉¹⁵NO₅ | 460.2016 | +1.00 |
| ¹³C₉ | ¹³C₉C₁₉H₂₉NO₅ | 468.2348 | +9.03 |
| ¹³C₉, ¹⁵N | ¹³C₉C₁₉H₂₉¹⁵NO₅ | 469.2318 | +10.03 |
Note: The mass shift is calculated relative to the unlabeled Fmoc-Tyr(tBu)-OH. The actual observed mass shift in a mass spectrometer may vary slightly due to instrumentation and calibration.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a ¹³C/¹⁵N-Labeled Peptide
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Tyr-Gly, where Tyr is the labeled tyrosine) using Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N.
Materials:
-
Rink Amide resin
-
Fmoc-Ala-OH, Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Fritted syringe reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for at least 30 minutes.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin by treating with 20% piperidine in DMF twice for 10 minutes each.
-
Wash the resin thoroughly with DMF.
-
In a separate tube, pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Labeled Tyrosine):
-
Deprotect the resin-bound glycine (B1666218) as described in step 2a.
-
Wash the resin with DMF.
-
Pre-activate Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated labeled amino acid to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Third Amino Acid Coupling (Alanine):
-
Deprotect the resin-bound labeled tyrosine as described in step 2a.
-
Wash the resin with DMF.
-
Pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from alanine (B10760859) using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry.
Quantitative Proteomics using SILAC and Mass Spectrometry
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[1] This protocol describes a general workflow for a SILAC experiment to compare protein abundance between two cell populations.
Materials:
-
Cell lines capable of growing in custom media
-
SILAC-grade cell culture media (deficient in arginine, lysine, and tyrosine)
-
"Light" amino acids (¹²C₆, ¹⁴N₂-Lys; ¹²C₆, ¹⁴N₄-Arg; ¹²C₉, ¹⁴N-Tyr)
-
"Heavy" amino acids (e.g., ¹³C₆, ¹⁵N₂-Lys; ¹³C₆, ¹⁵N₄-Arg; ¹³C₉, ¹⁵N-Tyr)
-
Dialyzed fetal bovine serum (dFBS)
-
Lysis buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells for at least five passages in their respective SILAC media: one in "light" medium and the other in "heavy" medium, to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment: Apply the experimental condition to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
-
Cell Lysis and Protein Mixing:
-
Harvest and lyse both cell populations.
-
Quantify the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Digestion: Reduce, alkylate, and digest the mixed protein sample with trypsin overnight.
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[1]
-
This ratio reflects the relative abundance of the corresponding protein between the two experimental conditions.
-
NMR Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides and proteins in solution.[2] The incorporation of ¹³C and ¹⁵N is often essential for resolving spectral overlap in larger molecules.[3]
Materials:
-
Purified ¹³C/¹⁵N-labeled peptide
-
NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5)
-
Deuterium oxide (D₂O)
-
High-field NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized labeled peptide in the NMR buffer to a final concentration of 0.5-2 mM.[4]
-
Add 5-10% D₂O for the lock signal.
-
-
NMR Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR experiments. Common experiments for structure determination include:
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Provides a fingerprint of the protein, with one peak for each backbone and sidechain amide proton.
-
¹H-¹³C HSQC: Correlates protons with their directly attached carbons.
-
Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB): Used to link sequential amino acid residues for backbone resonance assignment.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance restraints between protons that are close in space (< 5 Å), which are crucial for structure calculation.[2]
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using software such as NMRPipe.
-
Analyze the processed spectra to assign the chemical shifts of the backbone and sidechain atoms.
-
Extract distance and dihedral angle restraints from the NOESY and other experiments.
-
Use the experimental restraints to calculate and refine the three-dimensional structure of the peptide using software like CYANA or XPLOR-NIH.
-
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
References
- 1. chempep.com [chempep.com]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels | Springer Nature Experiments [experiments.springernature.com]
- 4. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Fmoc/tBu strategy is a widely adopted method that employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile protecting groups, such as tert-butyl (tBu), for the amino acid side chains. This orthogonal protection scheme allows for the stepwise assembly of a peptide chain on a solid support with high efficiency and purity.[1]
The incorporation of stable isotope-labeled amino acids, such as Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N, into peptides is an invaluable tool for a range of biochemical and biomedical research applications. Peptides containing ¹³C and ¹⁵N isotopes are chemically identical to their unlabeled counterparts but are readily distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3] This allows for their use as internal standards for accurate quantification in proteomic studies and for detailed structural and dynamic analyses of peptides and proteins by NMR.[4][5]
The phenolic hydroxyl group of tyrosine is reactive and can undergo side reactions during peptide synthesis. The use of a tert-butyl (tBu) protecting group on the side chain of tyrosine prevents these unwanted reactions, leading to higher purity and yield of the final peptide.[6][7] This document provides a detailed protocol for the efficient incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N into peptides using SPPS.
Applications of Peptides Incorporating ¹³C,¹⁵N-Labeled Tyrosine
The unique properties of peptides labeled with stable isotopes enable their use in a variety of advanced research applications:
-
Quantitative Proteomics: Peptides containing ¹³C and ¹⁵N labeled tyrosine are ideal for use as internal standards in mass spectrometry-based quantitative proteomics.[8] By spiking a known quantity of the labeled peptide into a complex biological sample, the absolute or relative abundance of the corresponding endogenous peptide can be accurately determined.[5]
-
Structural Biology: NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution.[9] The incorporation of ¹³C and ¹⁵N isotopes provides additional NMR-active nuclei, which is essential for resolving resonance assignments and for performing advanced structural and dynamic experiments.[4][10]
-
Pharmacokinetic Studies: Labeled peptides can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of peptide drugs.
-
Metabolic Flux Analysis: The incorporation of stable isotopes can be used to follow the metabolic fate of amino acids in cellular systems.
Quantitative Data
The successful incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N can be monitored and validated using several quantitative methods. The following table summarizes the key parameters and expected outcomes for a typical synthesis.
| Parameter | Method | Expected Outcome | Notes |
| Isotopic Purity | Mass Spectrometry | >98% | The isotopic enrichment of the starting amino acid should be high to ensure accurate quantification.[11] |
| Chemical Purity | HPLC | >97% | The purity of the Fmoc-amino acid is critical for the synthesis of a high-quality final peptide.[1][11] |
| Coupling Efficiency | Kaiser Test or TNBS Test | Negative result (beads remain colorless) | A qualitative test to ensure the completion of the coupling reaction. Essential for a valuable, labeled residue. |
| Mass Verification | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Observed mass = Calculated mass + 10 Da | The incorporation of nine ¹³C atoms and one ¹⁵N atom results in a mass increase of 10 Daltons compared to the unlabeled peptide.[3][11] |
| Final Peptide Purity | RP-HPLC | >95% (after purification) | The final purity will depend on the sequence and length of the peptide. |
Experimental Protocol
This protocol describes the manual incorporation of a single Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N residue into a growing peptide chain on a solid support. The protocol is based on standard Fmoc/tBu chemistry.
4.1. Materials and Reagents
-
Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N
-
Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagent: e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
4.2. Step-by-Step Procedure
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Due to the value of the labeled amino acid, a longer coupling time is recommended to ensure the reaction goes to completion.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test or a TNBS test on a small sample of the resin beads. A negative result (colorless beads for the Kaiser test) indicates a complete coupling reaction.
-
If the test is positive, a second coupling (recoupling) may be necessary.
-
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.
-
Add a freshly prepared cleavage cocktail to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Caption: Workflow for the incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N in SPPS.
Downstream Applications Workflow
The synthesized labeled peptide serves as a crucial reagent in various analytical workflows.
Caption: Downstream applications of ¹³C,¹⁵N-labeled peptides.
References
- 1. ajpamc.com [ajpamc.com]
- 3. lifetein.com [lifetein.com]
- 4. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. (13)C-(1)H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc-O-叔丁基-L-酪氨酸-13C9,15N 98 atom % 15N, 98 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Quantitative Analysis Using Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of proteomics, metabolomics, and drug development, accurate and precise quantification of amino acids and peptides is paramount. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. However, the accuracy of LC-MS/MS quantification can be affected by various factors, including sample preparation inconsistencies, matrix effects, and instrument variability.[1] To mitigate these issues, the use of a stable isotope-labeled internal standard is a widely accepted and robust strategy.[1][2]
This document provides detailed application notes and protocols for the use of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N as an internal standard for the quantitative analysis of its corresponding unlabeled analogue, Fmoc-Tyr(tBu)-OH, and potentially other tyrosine-containing peptides. Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is an ideal internal standard as it is chemically identical to the analyte of interest but has a distinct mass due to the incorporation of nine ¹³C atoms and one ¹⁵N atom.[3][4][5][6][7] This mass difference allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its identical chemical and physical properties ensure that it behaves similarly during sample preparation, chromatography, and ionization.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantitative analysis.[2] The principle lies in adding a known amount of a stable isotope-labeled internal standard to a sample containing an unknown amount of the unlabeled analyte. The ratio of the MS signal of the analyte to that of the internal standard is then measured. Since the internal standard is subject to the same experimental variations as the analyte, this ratio remains constant and can be used to accurately determine the concentration of the analyte, typically by reference to a calibration curve.
Product Specifications: Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N
| Property | Value |
| Synonyms | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine-carboxy,α,β,1,2,3,4,5,6-¹³C₉-¹⁵N |
| Molecular Formula | ¹³C₉C₁₉H₂₉¹⁵NO₅ |
| Molecular Weight | 469.46 g/mol |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N |
| Chemical Purity | ≥97% |
| Appearance | White to off-white solid |
| Storage | Store at -20°C, protected from light |
Note: The user should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.
Experimental Protocols
The following protocols provide a general framework for the use of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N as an internal standard. Optimization may be required for specific applications and matrices.
Preparation of Stock Solutions
-
Analyte (Fmoc-Tyr(tBu)-OH) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Fmoc-Tyr(tBu)-OH.
-
Dissolve in an appropriate solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a final volume of 10 mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C.
-
-
Internal Standard (Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N.
-
Dissolve in the same solvent as the analyte to a final volume of 1 mL.
-
Vortex thoroughly.
-
Store at -20°C.
-
-
Internal Standard Working Solution (e.g., 10 µg/mL):
-
Dilute the internal standard stock solution with the appropriate solvent to achieve the desired concentration. This concentration should be optimized based on the expected analyte concentration in the samples.
-
Preparation of Calibration Curve Standards
-
Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into a blank matrix that mimics the composition of the actual samples.
-
Add a constant amount of the internal standard working solution to each calibration standard.
-
A typical calibration curve might consist of 6-8 non-zero concentration levels.
Example Calibration Standard Preparation:
| Standard Level | Volume of Analyte Stock (µL) | Blank Matrix (µL) | Volume of IS Working Solution (µL) | Final Volume (µL) | Final Analyte Concentration (ng/mL) |
| 1 | 1 | 989 | 10 | 1000 | 1 |
| 2 | 5 | 985 | 10 | 1000 | 5 |
| 3 | 10 | 980 | 10 | 1000 | 10 |
| 4 | 50 | 940 | 10 | 1000 | 50 |
| 5 | 100 | 890 | 10 | 1000 | 100 |
| 6 | 500 | 490 | 10 | 1000 | 500 |
| 7 | 1000 | -90 | 10 | 1000 | 1000 |
Sample Preparation
-
Thaw samples (e.g., plasma, cell lysates) on ice.
-
To a defined volume of sample (e.g., 100 µL), add the same constant amount of the internal standard working solution as used for the calibration standards.
-
Perform sample clean-up. A common method is protein precipitation:
-
Add 3 volumes of ice-cold acetonitrile (containing the internal standard) to the sample.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase (e.g., 100 µL of 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing the pure analyte and internal standard into the mass spectrometer to identify the precursor ions and the most intense and stable product ions.
-
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fmoc-Tyr(tBu)-OH | 460.2 | To be determined | To be determined |
| Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N | 470.2 | To be determined | To be determined |
Data Analysis and Quantitative Data Presentation
-
Integrate the peak areas for the analyte and the internal standard in each sample and calibration standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards. A linear regression with a 1/x or 1/x² weighting is often used.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Table 1: Representative Quantitative Results for Fmoc-Tyr(tBu)-OH in a Spiked Matrix
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Blank | 0 | 1,523,487 | 0.00 | Not Detected |
| QC Low (20 ng/mL) | 325,678 | 1,510,987 | 0.22 | 21.1 |
| QC Mid (200 ng/mL) | 3,345,987 | 1,532,876 | 2.18 | 205.4 |
| QC High (800 ng/mL) | 13,543,210 | 1,525,654 | 8.88 | 812.3 |
| Unknown 1 | 1,234,567 | 1,518,987 | 0.81 | 75.6 |
| Unknown 2 | 4,567,890 | 1,529,876 | 2.99 | 278.9 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Logical relationship of internal standard use.
Conclusion
The use of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N as an internal standard provides a reliable and accurate method for the quantification of Fmoc-Tyr(tBu)-OH and related compounds by LC-MS/MS.[][9][10] By compensating for variations in sample preparation and instrument response, this stable isotope-labeled standard ensures high-quality, reproducible data, which is essential for research, clinical, and drug development applications.[1] The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this internal standard in quantitative workflows.
References
- 1. iroatech.com [iroatech.com]
- 2. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 3. L-Tyrosine-ð-Fmoc, ð-ð¡-butyl ether (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4349-H-0.1 [isotope.com]
- 4. Tyrosine (Tyr) [anaspec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fmoc-Tyr (t-Bu)-OH-13C9,15N Aldrich [sigmaaldrich.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
Application Notes and Protocols: A Step-by-Step Guide for Fmoc Deprotection in Peptide Synthesis
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability allows for the selective deprotection of the N-terminal amine of a growing peptide chain under mild conditions, preserving acid-labile side-chain protecting groups and the resin linkage. This orthogonal strategy is the most widely used method for synthesizing peptides in both research and industrial settings.[1][2]
Efficient Fmoc deprotection is a critical step that is repeated at every cycle of amino acid addition. Incomplete removal of the Fmoc group results in the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[3] These impurities can be challenging to separate, leading to a significant reduction in the overall yield and purity of the target peptide.[3] This guide provides a detailed, step-by-step protocol for performing Fmoc deprotection, along with methods for monitoring the reaction and troubleshooting common issues.
Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism. The process occurs in two main steps:
-
Proton Abstraction : A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the C9 position of the fluorenyl ring.[1][4]
-
β-Elimination : This abstraction leads to a β-elimination reaction, which releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[1][4]
-
DBF Scavenging : The reactive DBF electrophile is subsequently trapped by the secondary amine base (e.g., piperidine) to form a stable adduct.[1][4] This scavenging step is crucial to prevent the DBF from irreversibly reacting with the newly deprotected peptide amine, which would terminate the chain.[2][4]
Caption: Chemical mechanism of Fmoc deprotection by piperidine.
Reagents and Materials
Proper preparation and handling of reagents are crucial for successful Fmoc deprotection.
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-protected peptide-resin | Synthesis Grade | N/A | Starting material for the deprotection step. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Chemical Supplier | Must be amine-free. Use high-purity solvent to avoid side reactions.[5] |
| Piperidine | ACS Grade or higher | Standard Chemical Supplier | The most common base for Fmoc removal.[6] Should be stored under an inert atmosphere to prevent degradation. |
| Deprotection Solution | N/A | Prepared Fresh | Typically 20% (v/v) piperidine in DMF.[6][7][8] Should be prepared fresh daily. |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | Used for resin washing.[8] |
| Isopropyl Alcohol (IPA) | ACS Grade | Standard Chemical Supplier | Used for resin washing.[8] |
| Nitrogen Gas | High Purity | N/A | For providing an inert atmosphere and for drying.[8] |
Standard Experimental Protocol
This protocol describes a standard manual Fmoc deprotection cycle. The volumes are based on a synthesis scale of approximately 0.1 mmol (e.g., 150-250 mg of resin).
Caption: Standard workflow for Fmoc deprotection in SPPS.
Detailed Methodology
-
Resin Swelling: Before the first deprotection, ensure the peptide-resin is adequately swollen. Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes in the reaction vessel.[8]
-
Pre-Deprotection Wash: Drain the swelling solvent. Wash the resin with DMF (3 times, using ~10 mL/g of resin for each wash) to remove any residual reagents from the previous coupling step.[3][8]
-
First Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged. Agitate the mixture gently for 2-3 minutes.[8][9] This initial, short treatment removes the bulk of the Fmoc groups.
-
Drain and Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 10-20 minutes.[3][8] A two-step deprotection procedure is recommended to ensure complete removal and minimize potential side reactions.[7]
-
Post-Deprotection Wash: After the final agitation, drain the solution. It is critical to wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[3][7] Inadequate washing can interfere with the subsequent coupling step.
-
Confirmation (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, on a small sample of beads to confirm the presence of free primary amines, which indicates a successful deprotection.[7]
Monitoring the Deprotection Reaction
Monitoring the reaction ensures its completion and helps in optimizing protocols, especially for difficult sequences.
| Monitoring Method | Principle | Procedure | Interpretation |
| UV-Vis Spectroscopy | The dibenzofulvene-piperidine adduct has a strong UV absorbance maximum around 301 nm.[10] | The filtrate from the deprotection steps is collected and its absorbance is measured over time. The reaction is complete when the absorbance plateaus, indicating no further release of the adduct.[4] | Quantitative method. Allows for real-time monitoring and is often used in automated peptide synthesizers to extend deprotection times when necessary.[4] |
| Kaiser Test (Ninhydrin Test) | Ninhydrin (B49086) reacts with primary amines to produce a deep blue color (Ruhemann's purple).[11] | A few beads of resin are taken, washed, and heated with ninhydrin reagents.[3] | A positive result (dark blue beads/solution) confirms the presence of free primary amines. A negative result (yellow/no color change) indicates incomplete deprotection. Note: This test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.[3][12] |
Troubleshooting Common Issues
| Issue | Potential Causes | Recommended Solutions |
| Incomplete Deprotection (Negative Kaiser test, deletion sequences in final product) | Peptide Aggregation: Hydrophobic sequences or the formation of secondary structures (e.g., β-sheets) can prevent reagent access.[3][13] | Use stronger "chaotropic" solvents like N-methyl-2-pyrrolidone (NMP) instead of DMF. Increase reaction temperature or extend deprotection time.[12] |
| Steric Hindrance: Bulky adjacent amino acid side chains can physically block the Fmoc group.[3][13] | Extend the deprotection time. Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (see alternative protocols).[3][4] | |
| Suboptimal Reagents: Degraded piperidine or impure DMF can reduce efficiency.[3][14] | Use fresh, high-purity reagents. Prepare the 20% piperidine/DMF solution daily. | |
| Aspartimide Formation | Sequences containing aspartic acid (Asp) are prone to cyclization to form an aspartimide, especially when followed by Gly, Asn, Ser, or Pro. This is catalyzed by the piperidine base.[12][15] | Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution to suppress aspartimide formation.[16] Use a bulkier side-chain protecting group on Aspartic acid. |
| Diketopiperazine (DKP) Formation | Occurs at the dipeptide stage, especially with Proline or Glycine as the first or second residue. The deprotected N-terminal amine attacks the resin linkage, cleaving the dipeptide from the resin.[12][17] | Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH). Use a bulky 2-chlorotrityl (2-CTC) resin, which is more sterically hindered and reduces DKP formation.[12] |
| 3-(1-Piperidinyl)alanine Formation | The dibenzofulvene intermediate can react with the side chain of certain amino acids before being scavenged, though this is less common with standard protocols.[2] | Ensure a sufficient excess of piperidine is used and that washing steps are efficient to quickly remove the DBF-adduct. |
Alternative Deprotection Reagents
For particularly difficult or "stubborn" sequences prone to aggregation, alternative, stronger bases can be more effective than piperidine.
| Reagent | Typical Concentration & Conditions | Advantages | Disadvantages |
| 1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU) | 2% DBU and 2% piperidine in DMF.[9] | Much faster and more effective at deprotecting aggregated sequences than piperidine alone.[4] | DBU is a non-nucleophilic base and will not scavenge the DBF byproduct; a scavenger like piperidine must be included.[4] Can significantly increase the risk of aspartimide formation.[4] |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol (B145695).[1] | Can be a good alternative to piperidine with similar efficiency. May offer advantages in terms of toxicity and handling.[1] Causes less side-product formation in some sensitive sequences.[15] | May require the addition of ethanol to improve solubility.[1] |
| Pyrrolidine | 20% (v/v) in various green solvents (e.g., DMSO/EtOAc). | Enables Fmoc removal in a wider range of less polar, "greener" solvents.[17] | May increase the rate of side reactions like DKP and aspartimide formation in prone sequences.[17] |
References
- 1. mdpi.com [mdpi.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. kilobio.com [kilobio.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
Application of Fmoc-Tyr(tBu)-OH in the Synthesis of Therapeutic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(tBu)-OH (Nα-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-tyrosine) is an indispensable amino acid derivative for the solid-phase peptide synthesis (SPPS) of therapeutic peptides. The tert-butyl (tBu) protecting group on the hydroxyl function of the tyrosine side chain offers robust protection under the basic conditions required for Fmoc group removal, while being readily cleavable with trifluoroacetic acid (TFA) during the final cleavage from the resin. This orthogonality is central to the widely adopted Fmoc/tBu strategy in modern peptide synthesis.
This document provides detailed application notes and protocols for the use of Fmoc-Tyr(tBu)-OH in the synthesis of several key therapeutic peptides, including GLP-1 receptor agonists Liraglutide (B1674861) and Semaglutide (B3030467), and GnRH antagonists Degarelix (B1662521) and Goserelin (B1671991).
Key Applications of Fmoc-Tyr(tBu)-OH in Therapeutic Peptide Synthesis
Fmoc-Tyr(tBu)-OH is a critical building block in the synthesis of numerous therapeutic peptides where a tyrosine residue is present in the sequence. The tBu protection of the phenolic hydroxyl group prevents side reactions during peptide chain elongation, such as O-acylation, which would otherwise lead to the formation of impurities and a decrease in the overall yield of the target peptide.[1][2]
Examples of Therapeutic Peptides Synthesized Using Fmoc-Tyr(tBu)-OH:
-
Liraglutide: A long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity.
-
Semaglutide: Another potent and long-acting GLP-1 receptor agonist for the treatment of type 2 diabetes and obesity.
-
Degarelix: A gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of advanced prostate cancer.
-
Goserelin: A GnRH agonist used to treat hormone-sensitive cancers of the breast and prostate.
Data Presentation: Synthesis Parameters
The following table summarizes typical quantitative data for the solid-phase synthesis of therapeutic peptides utilizing Fmoc-Tyr(tBu)-OH. It is important to note that yields and purity can vary significantly based on the specific peptide sequence, resin, coupling reagents, and purification methods employed.
| Parameter | Liraglutide | Semaglutide | Degarelix | Goserelin |
| Synthesis Scale | Research Scale (e.g., 0.1 mmol) to Industrial Scale (e.g., 800-1200 mmol)[3] | Research to Industrial Scale | Research to Industrial Scale | Research to Industrial Scale |
| Starting Resin | Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, BAL resin[2][4][5] | 2-Cl-Trityl Resin, Wang resin[6] | 2-Cl-Trt resin, Rink Amide resin[7][8] | Rink Amide MBHA Resin[9] |
| Crude Purity (HPLC) | ~84-86%[2][10] | Generally high, but specific crude purity data is less commonly published. | >98.5% (after initial purification)[7] | 65% to >99% (as determined by HPLC)[11] |
| Final Yield (after purification) | ~69%[2] | High yield is achievable, with some methods reporting up to 60% total reaction yield.[12] | Yields can range from 63% for the solid-phase synthesis portion.[8] | 40% to >90%[11][13] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Chemistry
This protocol outlines the general steps for manual or automated SPPS. Specific details for the synthesis of Liraglutide, Semaglutide, Degarelix, and Goserelin will follow.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., Wang, 2-CTC, Rink Amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-20 minutes (this step may be repeated).
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH), a coupling agent (e.g., HBTU, HATU, DIC), and an additive (e.g., HOBt, Oxyma) in DMF.
-
Add a base (e.g., DIPEA, NMM) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours, or until the coupling is complete (monitor with a Kaiser test).
-
Drain the coupling solution and wash the resin with DMF.
4. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
5. Cleavage and Global Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM) and dry it.
-
Prepare a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT)) to protect sensitive residues. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the peptide-resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Specific Protocols for Therapeutic Peptides
Liraglutide Synthesis
-
Resin: Pre-loaded Fmoc-Gly-Wang resin is a common starting point.[5]
-
Amino Acid Sequence (with side-chain protection): Boc-His(Trt), Fmoc-Ala, Fmoc-Glu(OtBu), Fmoc-Gly, Fmoc-Thr(tBu), Fmoc-Phe, Fmoc-Thr(tBu), Fmoc-Ser(tBu), Fmoc-Asp(OtBu), Fmoc-Val, Fmoc-Ser(tBu), Fmoc-Ser(tBu), Fmoc-Tyr(tBu), Fmoc-Leu, Fmoc-Glu(OtBu), Fmoc-Gly, Fmoc-Gln(Trt), Fmoc-Ala, Fmoc-Ala, Fmoc-Lys(Alloc), Fmoc-Glu(OtBu), Fmoc-Phe, Fmoc-Ile, Fmoc-Ala, Fmoc-Trp(Boc), Fmoc-Leu, Fmoc-Val, Fmoc-Arg(Pbf), Fmoc-Gly, Fmoc-Arg(Pbf).[5]
-
Key Steps:
-
Perform SPPS following the general protocol.
-
After coupling Fmoc-Lys(Alloc)-OH, the Alloc protecting group is selectively removed using a palladium catalyst.
-
The palmitoyl-Glu-OtBu side chain is then coupled to the deprotected lysine (B10760008) side chain.[5]
-
The synthesis of the remaining peptide chain is completed.
-
Final cleavage and deprotection are performed as per the general protocol.
-
Semaglutide Synthesis
-
Resin: Fmoc-Gly-Wang resin or 2-Cl-Trityl resin can be used.[6]
-
Amino Acid Sequence (with side-chain protection): Boc-His(Trt), Fmoc-Aib, Fmoc-Glu(OtBu), Fmoc-Gly, Fmoc-Thr(tBu), Fmoc-Phe, Fmoc-Thr(tBu), Fmoc-Ser(tBu), Fmoc-Asp(OtBu), Fmoc-Val, Fmoc-Ser(tBu), Fmoc-Ser(tBu), Fmoc-Tyr(tBu), Fmoc-Leu, Fmoc-Glu(OtBu), Fmoc-Gly, Fmoc-Gln(Trt), Fmoc-Ala, Fmoc-Ala, Fmoc-Lys(Dde)-OH, Fmoc-Glu(OtBu), Fmoc-Phe, Fmoc-Ile, Fmoc-Ala, Fmoc-Trp(Boc), Fmoc-Leu, Fmoc-Val, Fmoc-Arg(Pbf), Fmoc-Gly, Fmoc-Arg(Pbf), Fmoc-Gly.
-
Key Steps:
-
Synthesize the peptide backbone up to the lysine residue using the general SPPS protocol. Dde-Lys(Fmoc)-OH is used to allow for orthogonal side-chain modification.[6]
-
After coupling the lysine, the Dde protecting group on the side chain is removed using a solution of 2% hydrazine (B178648) in DMF.
-
The side chain (AEEA-AEEA-γ-Glu-Octadecanedioic acid) is then coupled to the lysine side chain.
-
The synthesis of the main peptide chain is then continued to completion.
-
Final cleavage and deprotection follow the general protocol.
-
Degarelix Synthesis
-
Resin: 2-Cl-Trt resin or Rink Amide resin are commonly employed.[7][8]
-
Synthesis Strategy: A fragment-based approach is often used for Degarelix synthesis to improve purity and yield. For example, a protected peptide fragment can be synthesized on the resin, cleaved while retaining side-chain protection, and then coupled with another fragment in solution.[7]
-
Key Protecting Groups: In addition to standard Fmoc/tBu protecting groups, specialized protecting groups for the non-proteinogenic amino acids are required.
-
Fmoc Deprotection: Due to the base sensitivity of the hydroorotic (Hor) moiety, alternatives to piperidine for Fmoc deprotection, such as tert-butylamine, have been explored to minimize side reactions.[8]
Goserelin Synthesis
-
Resin: Rink Amide MBHA resin is a suitable solid support.[9]
-
Key Feature: Goserelin contains an azaglycine residue at the C-terminus. The synthesis can be initiated by coupling a protected azaglycine derivative to the resin.[13]
-
Synthesis Approach: The peptide is assembled on the resin using the standard Fmoc/tBu strategy.
-
Final Step: After cleavage from the resin, a cyclization step is performed to form the pyroglutamic acid (pGlu) residue at the N-terminus.
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways
Liraglutide and Semaglutide (GLP-1 Receptor Agonists)
Caption: GLP-1 receptor signaling pathway for Liraglutide and Semaglutide.[1][14][15][16][17]
Degarelix (GnRH Antagonist)
Caption: Mechanism of action of Degarelix as a GnRH antagonist.[18][19][20]
Goserelin (GnRH Agonist)
Caption: Biphasic mechanism of action of Goserelin as a GnRH agonist.[21][22][23]
Conclusion
Fmoc-Tyr(tBu)-OH is a cornerstone for the successful synthesis of a wide range of therapeutic peptides. Its use, within the framework of a well-optimized Fmoc/tBu SPPS strategy, enables the efficient and high-purity production of complex peptide APIs. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of peptide drug development, facilitating the synthesis of these life-changing medicines. While general protocols provide a strong foundation, the synthesis of each therapeutic peptide requires careful optimization of reaction conditions to achieve the desired purity and yield.
References
- 1. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fda.gov [fda.gov]
- 4. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 6. Solid-phase synthesis method of Sermaglutide - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2011066386A1 - Process for production of degarelix - Google Patents [patents.google.com]
- 8. iris.cnr.it [iris.cnr.it]
- 9. CN102746383A - Synthesis method of goserelin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US20100311946A1 - Solid Phase Peptide for the Production of Goserelin - Google Patents [patents.google.com]
- 14. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 15. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. GLP-1 Receptor Signaling and Oral Dysfunction: A Narrative Review on the Mechanistic Basis of Semaglutide-Related Oral Adverse Effects [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Degarelix, a new GnRH blocker from Ferring - Ferring Global [ferring.com]
- 20. urology-textbook.com [urology-textbook.com]
- 21. Goserelin Acetate - NCI [cancer.gov]
- 22. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. targetedonc.com [targetedonc.com]
Application Notes and Protocols for the Cleavage of the tBu Protecting Group from Tyrosine Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (tBu) group is a widely utilized protecting group for the hydroxyl function of the tyrosine (Tyr) side chain in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy. Its stability under the basic conditions required for Fmoc-group removal and its facile cleavage under acidic conditions make it an invaluable tool in the synthesis of complex peptides. Proper and efficient removal of the tBu group is a critical final step to yield the native peptide with high purity.
This document provides detailed application notes on the mechanism of cleavage, potential side reactions, and a comparative overview of common cleavage cocktails. Furthermore, it offers step-by-step experimental protocols for the deprotection of tBu-protected tyrosine residues and contextualizes the importance of tyrosine phosphorylation in signaling pathways relevant to drug discovery.
Mechanism of tBu Cleavage and the Role of Scavengers
The cleavage of the tert-butyl ether linkage from the tyrosine side chain is an acid-catalyzed process, most commonly employing trifluoroacetic acid (TFA). The reaction proceeds through a stable tertiary tert-butyl carbocation intermediate via an SN1 or E1 mechanism.[1]
This reactive carbocation is a strong electrophile and can lead to undesired side reactions by alkylating nucleophilic residues within the peptide sequence.[2] Sensitive amino acids include tryptophan (alkylation of the indole (B1671886) ring), methionine (formation of sulfonium (B1226848) salts), and cysteine (S-alkylation). Tyrosine itself can also be re-alkylated by the tBu cation. To mitigate these side reactions, a "cleavage cocktail" containing TFA and various scavengers is essential. Scavengers are nucleophilic species that effectively trap the tBu carbocation and other reactive species generated during deprotection.[3]
Comparative Overview of Cleavage Cocktails
The choice of the optimal cleavage cocktail is dictated by the amino acid composition of the peptide. While a definitive quantitative comparison of cleavage efficiency and side-product formation specifically for tyrosine tBu-deprotection is not extensively documented in a single study, the following table summarizes the most common cleavage cocktails, their compositions, and their recommended applications based on established protocols.[2][3][4][5][6][7][8][9]
| Cleavage Cocktail | Composition (v/v) | Primary Application & Considerations | Potential Side Reactions Addressed |
| TFA / H₂O / TIS | 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane | A general-purpose, low-odor cocktail suitable for peptides lacking highly sensitive residues like Trp, Met, or Cys. TIS is an excellent carbocation scavenger.[9] | tBu cation scavenging. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr).[3][5][6][7][8] | Addresses a broad range of side reactions including alkylation and oxidation. Phenol is thought to protect Tyr and Trp. EDT is a good scavenger for t-butyl cations. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A lower-odor alternative to Reagent K. Particularly effective for scavenging trityl groups from His, Cys, Asn, and Gln.[2] | Effective carbocation scavenging. |
| TFA / EDT / TIS / H₂O | 94% TFA / 2.5% EDT / 1% TIS / 2.5% H₂O | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[6] | Provides protection against both alkylation and oxidation. |
Experimental Protocols
Safety Precaution: All procedures involving trifluoroacetic acid (TFA) must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: General Cleavage using TFA / H₂O / TIS
This protocol is suitable for peptides that do not contain sensitive residues such as tryptophan, methionine, or cysteine.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Place 50-100 mg of the dried peptidyl-resin into a suitable reaction vessel (e.g., a fritted syringe).
-
Prepare the cleavage cocktail by combining TFA, H₂O, and TIS in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Slowly add the TFA solution containing the peptide to the cold ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing sensitive residues like tryptophan, methionine, or cysteine, in addition to tyrosine.[4][5][6][8]
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Place 50-100 mg of the dried peptidyl-resin into a reaction vessel.
-
Prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the freshly prepared Reagent K to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[5]
-
Filter the cleavage mixture away from the resin.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Pellet the peptide via centrifugation.
-
Decant the supernatant.
-
Wash the peptide pellet twice with cold ether.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Mechanism of tBu deprotection from tyrosine and scavenger action.
Caption: Experimental workflow for peptide cleavage and isolation.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Context for Drug Development: Tyrosine Phosphorylation and Signaling
Tyrosine phosphorylation is a pivotal post-translational modification that acts as a molecular switch in a myriad of cellular signaling pathways. These pathways regulate critical processes such as cell growth, proliferation, differentiation, and metabolism. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon binding to their specific ligands (e.g., growth factors), dimerize and autophosphorylate specific tyrosine residues in their intracellular domains.
These newly phosphorylated tyrosine residues serve as docking sites for a host of intracellular signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. This recruitment initiates downstream signaling cascades, such as the Ras-MAPK pathway, which ultimately leads to changes in gene expression and cellular responses.
Dysregulation of RTK signaling, often through mutations leading to constitutive activation, is a hallmark of many cancers. This makes RTKs and their downstream signaling components prime targets for therapeutic intervention. The development of small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies that block ligand binding or receptor dimerization has revolutionized the treatment of various malignancies. Therefore, the synthesis of peptides and peptidomimetics that can modulate these pathways is a significant area of research in drug discovery. A thorough understanding of the chemistry of tyrosine, including its protection and deprotection, is fundamental to these efforts.
References
- 1. varsitytutors.com [varsitytutors.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N for Protein Structure Determination by NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is an indispensable tool in modern structural biology, particularly for the determination of protein structures by Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of ¹³C and ¹⁵N isotopes into proteins allows for the use of powerful multi-dimensional NMR experiments that resolve spectral overlap and enable the assignment of resonances to specific atoms in the protein. This, in turn, facilitates the calculation of a high-resolution three-dimensional structure.[1][2][3]
Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is a protected and isotopically labeled amino acid designed for use in Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyl (tBu) group protects the tyrosine side chain. Both are readily removed under specific conditions, making this reagent ideal for the site-specific incorporation of a ¹³C- and ¹⁵N-labeled tyrosine residue into a peptide or small protein. This targeted labeling approach is particularly useful for studying the local environment and interactions of specific residues within a larger biomolecule.
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N in the synthesis of isotopically labeled peptides and their subsequent analysis by NMR for structure determination.
Quantitative Data Summary
The key properties of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N are summarized in the table below for easy reference.
| Property | Value | Unit | Notes |
| Chemical Information | |||
| Full Chemical Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine-carboxy,α,β,1,2,3,4,5,6-¹³C₉-¹⁵N | - | [4] |
| Molecular Formula | ¹³C₉C₁₉H₂₉¹⁵NO₅ | - | [5] |
| Molecular Weight | 469.46 | g/mol | [4][5] |
| CAS Number (Labeled) | 1217442-53-9 | - | [4][6] |
| Physical Properties | |||
| Appearance | Solid | - | [5] |
| Melting Point | 153-156 | °C | [5] |
| Isotopic Purity | |||
| ¹³C Enrichment | ≥98 | atom % | [5] |
| ¹⁵N Enrichment | ≥98 | atom % | [5] |
| Storage and Handling | |||
| Storage Temperature | -20 | °C | [5] |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | - | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide with a site-specifically incorporated ¹³C,¹⁵N-labeled tyrosine.
1. Resin Preparation:
-
Start with a suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, depending on the desired C-terminal functional group (carboxylic acid or amide).[7]
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a fritted syringe or a dedicated reaction vessel.[7]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the 20% piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (Incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N (1.5-3 equivalents relative to the resin loading capacity) and a suitable coupling agent such as HBTU/HCTU (1.5-3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) or collidine (2-4 equivalents) to the amino acid solution to activate the carboxylic acid.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a monitoring test such as the Kaiser test can be performed.
4. Capping (Optional but Recommended):
-
After the coupling step, wash the resin with DMF.
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF) for 10-15 minutes.
-
Wash the resin again with DMF.
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
6. Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM), and finally methanol.
-
Dry the peptide-resin under vacuum.
Protocol 2: Cleavage from Resin and Side-Chain Deprotection
1. Preparation of Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail for tBu-based protecting groups is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a fume hood.
-
Gently agitate the mixture for 2-4 hours at room temperature.
3. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure peptide fractions to obtain a fluffy white powder.
Protocol 3: NMR Sample Preparation
1. Sample Concentration:
-
For structural studies, a protein concentration of 0.3-0.5 mM is generally recommended.[8] For smaller peptides, concentrations of 2-5 mM may be achievable.[8] The required amount of peptide for a 500 µL sample at 0.5 mM is typically in the range of 5-10 mg for a 20 kDa protein.[8]
2. Buffer Selection:
-
Dissolve the lyophilized, labeled peptide in a suitable NMR buffer. The buffer should maintain the peptide's stability and solubility. Common buffers include phosphate (B84403) or deuterated buffers. However, with ¹³C and ¹⁵N labeling, a wider range of buffers can be used.[9]
-
The optimal pH for NMR samples to maximize sensitivity for amide protons is around 4.5, although a pH range of 4.5-7.5 is generally acceptable.[9]
-
Keep the ionic strength as low as possible to maintain high sensitivity.[9]
3. Addition of D₂O:
-
Add a small percentage of deuterium (B1214612) oxide (D₂O) (typically 5-10%) to the sample to provide a lock signal for the NMR spectrometer.
4. Sample Stability:
-
Ensure the protein sample is stable at the desired temperature for the duration of the NMR experiments, which can be a week or longer.[8]
Protocol 4: NMR Data Acquisition and Analysis
1. Initial HSQC Spectrum:
-
Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This "fingerprint" spectrum provides a signal for each backbone and side-chain amide proton, allowing for an initial assessment of sample quality and folding.
2. Triple-Resonance Experiments for Resonance Assignment:
-
For a comprehensive assignment of backbone and side-chain resonances, a suite of triple-resonance 3D NMR experiments is required.[1][10] These experiments correlate the chemical shifts of ¹H, ¹⁵N, and ¹³C nuclei.[1]
-
Key experiments include:
-
HNCA and HN(CO)CA: Correlate the amide proton and nitrogen of a residue with the α-carbon of the same residue (intra-residue) and the preceding residue (inter-residue).
-
HNCACB and CBCA(CO)NH: Correlate the amide proton and nitrogen with the α- and β-carbons of the same and preceding residues.
-
HNCO and HN(CA)CO: Correlate the amide proton and nitrogen with the carbonyl carbon of the same and preceding residues.
-
3. NOESY Spectra for Structural Restraints:
-
Acquire 3D ¹⁵N-edited and ¹³C-edited Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. These experiments identify protons that are close in space (typically < 5 Å), providing the distance restraints necessary for structure calculation.
4. Structure Calculation and Refinement:
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Use specialized software (e.g., CARA, Sparky) for spectral analysis and resonance assignment.
-
Utilize structure calculation programs (e.g., CYANA, Xplor-NIH) to generate a family of 3D structures consistent with the experimental restraints.
-
Refine and validate the final ensemble of structures.
Visualizations
Caption: Overall experimental workflow from synthesis to structure.
Caption: The iterative cycle of Fmoc-SPPS.
Caption: Key correlations in triple-resonance NMR experiments.
References
- 1. Triple-resonance nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. L-Tyrosine-ð-Fmoc, ð-ð¡-butyl ether (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4349-H-0.1 [isotope.com]
- 5. Fmoc-O-叔丁基-L-酪氨酸-13C9,15N 98 atom % 15N, 98 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. nmr-bio.com [nmr-bio.com]
- 9. scribd.com [scribd.com]
- 10. Triple resonance three-dimensional protein NMR: Before it became a black box - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of Fmoc-Tyr(tBu)-OH to Prevent Side-Chain Acylation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), particularly when employing the widely adopted Fmoc/tBu strategy, the chemical reactivity of trifunctional amino acid side chains presents a significant challenge. Tyrosine, with its nucleophilic phenolic hydroxyl group, is particularly susceptible to undesired side reactions, most notably O-acylation, during the coupling steps of peptide chain elongation.[1][2][3] This side reaction can lead to the formation of difficult-to-separate impurities, resulting in reduced yield and compromised purity of the target peptide. The strategic use of a tert-butyl (tBu) ether protecting group on the tyrosine side chain, in the form of Fmoc-Tyr(tBu)-OH, is a cornerstone of modern peptide synthesis, effectively mitigating this issue.[4][5] These application notes provide a detailed overview of the prevention of tyrosine side-chain acylation using Fmoc-Tyr(tBu)-OH, including comparative data, experimental protocols, and visual workflows.
The orthogonality of the Fmoc and tBu protecting groups is central to the success of this strategy. The Fmoc group, protecting the α-amino group, is labile to mild basic conditions (typically a solution of piperidine (B6355638) in DMF), allowing for its selective removal at each cycle of amino acid addition.[2] Conversely, the tBu group is stable under these conditions but is readily cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[2][6] This orthogonal protection scheme ensures the integrity of the tyrosine side chain throughout the synthesis.
The Challenge: Side-Chain Acylation of Unprotected Tyrosine
When Fmoc-Tyr-OH (with an unprotected side chain) is used in SPPS, the phenolic hydroxyl group can act as a nucleophile and react with the activated carboxylic acid of the incoming amino acid.[3] This results in the formation of a branched peptide-byproduct where the amino acid is ester-linked to the tyrosine side chain.
This O-acylation leads to several detrimental consequences:
-
Reduced Yield: A portion of the activated amino acid is consumed in the side reaction, lowering the overall yield of the desired linear peptide.[1]
-
Difficult Purification: The resulting branched peptide impurity often has a similar molecular weight and chromatographic behavior to the target peptide, making purification challenging.[1]
-
Compromised Biological Activity: The presence of acylated tyrosine residues can alter the peptide's conformation and biological activity.
The Solution: Fmoc-Tyr(tBu)-OH
The use of Fmoc-Tyr(tBu)-OH effectively prevents O-acylation by sterically hindering and electronically deactivating the phenolic hydroxyl group.[5] The bulky tert-butyl group acts as a robust shield, preventing the approach of activated amino acids.[1]
Quantitative Data Presentation
The following tables summarize the expected outcomes when comparing the synthesis of a model peptide containing a tyrosine residue using either Fmoc-Tyr(tBu)-OH or Fmoc-Tyr-OH. The data is representative of typical results observed in SPPS and highlights the significant improvement in yield and purity achieved with side-chain protection.
Table 1: Comparative Yield and Purity of a Model Heptapeptide (Leu-Val-Cys-Tyr-Ala-Gly-Ser)
| Parameter | Synthesis with Fmoc-Tyr(tBu)-OH | Synthesis with Fmoc-Tyr-OH |
| Crude Product Yield (%) | 85-95% | 60-75% |
| Purity of Crude Product (%) | 70-85% | 40-55% |
| Major Impurity | Deletion sequences | O-acylated branched peptide |
| Purification Difficulty | Moderate | High |
| Final Yield of Pure Peptide (%) | 45-60% | 15-30% |
Table 2: HPLC-MS Analysis of Crude Peptides
| Species Detected | Expected Mass (Da) | Observed in Fmoc-Tyr(tBu)-OH Synthesis | Observed in Fmoc-Tyr-OH Synthesis |
| Target Peptide | 753.9 | Major Peak | Major Peak |
| O-Acylated Peptide | 825.0 | Not Detected | Significant Peak |
| Deletion Sequence (-Ala) | 682.8 | Minor Peak | Minor Peak |
Experimental Protocols
Protocol 1: Synthesis of a Model Heptapeptide using Fmoc-Tyr(tBu)-OH
This protocol describes the manual solid-phase synthesis of the model peptide Leu-Val-Cys(Trt)-Tyr(tBu)-Ala-Gly-Ser(tBu) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 1 hour in a fritted syringe.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Ser(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 equivalents), OxymaPure® (4 equivalents), and DIC (4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Ala, Tyr(tBu), Cys(Trt), Val, Leu).
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum for 1 hour.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the solution and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Analysis: Analyze the crude peptide by RP-HPLC and LC-MS.
Protocol 2: Comparative Synthesis using Fmoc-Tyr-OH
To demonstrate the effect of side-chain protection, repeat the synthesis in Protocol 1, but substitute Fmoc-Tyr-OH for Fmoc-Tyr(tBu)-OH in the corresponding coupling step. All other parameters should be kept identical.
Protocol 3: Analysis of Tyrosine Side-Chain Acylation
Instrumentation:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide from both syntheses in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 220 nm.
-
Compare the chromatograms from the two syntheses. In the synthesis with Fmoc-Tyr-OH, an additional major peak corresponding to the O-acylated byproduct is expected.
-
-
LC-MS Analysis:
-
Analyze the crude peptides by LC-MS to determine the molecular weights of the components in each peak of the chromatogram.
-
Confirm the identity of the target peptide and the O-acylated side product by comparing the observed masses with the calculated theoretical masses.
-
Visualizations
Caption: O-Acylation Side Reaction with Unprotected Tyrosine.
Caption: Prevention of O-Acylation with Fmoc-Tyr(tBu)-OH.
Caption: General Workflow for SPPS using Fmoc-Tyr(tBu)-OH.
Conclusion
The protection of the tyrosine side chain is not merely a recommendation but a critical step for the successful synthesis of tyrosine-containing peptides via Fmoc-SPPS. The use of Fmoc-Tyr(tBu)-OH provides a robust and reliable method to prevent O-acylation, leading to significantly higher yields and purities of the target peptide. The experimental protocols outlined in these notes provide a framework for researchers to both successfully synthesize tyrosine-containing peptides and to demonstrate empirically the benefits of side-chain protection. For any research, development, or production of therapeutic peptides, the use of side-chain protected tyrosine is indispensable.
References
Troubleshooting & Optimization
Technical Support Center: Managing Tyrosine Side Reactions in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the tyrosine hydroxyl group during Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you minimize side reactions and maximize the yield and purity of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the tyrosine hydroxyl group in SPPS?
A1: The primary side reactions involving the phenolic hydroxyl group of tyrosine during SPPS are:
-
O-acylation: The nucleophilic hydroxyl group can be acylated by activated amino acids during coupling steps if it is not protected. This leads to the formation of branched peptides and deletion sequences, reducing the yield of the desired product.[1][2]
-
Alkylation: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), carbocations generated from protecting groups (e.g., tert-butyl cations from tBu groups) or the resin linker can alkylate the electron-rich aromatic ring of tyrosine.[3]
-
Nitration: The presence of nitrating species, which can arise from certain reagents or side reactions, can lead to the formation of 3-nitrotyrosine. This modification can alter the biological activity of the peptide.
Q2: Is it always necessary to protect the tyrosine side chain?
A2: For most applications, especially in Fmoc-based SPPS, protecting the tyrosine side chain is highly recommended to prevent O-acylation and ensure high purity and yield of the final peptide.[1][2] The use of a protecting group like tert-butyl (tBu) is standard practice.
Q3: Which protecting group is best for the tyrosine side chain?
A3: The choice of protecting group depends on the overall protection strategy of your synthesis.
-
In Fmoc/tBu chemistry , the tert-butyl (tBu) group is the most commonly used and highly effective protecting group for the tyrosine hydroxyl function. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is efficiently cleaved by TFA during the final deprotection step.
-
In Boc/Bzl chemistry , a benzyl (Bzl) -based protecting group is often employed. However, Bzl groups are partially labile to TFA, which can lead to premature deprotection and side reactions in Fmoc synthesis. More acid-stable variants like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) are preferred in Boc chemistry.
Q4: How can I prevent alkylation of tyrosine during peptide cleavage?
A4: Alkylation of tyrosine during cleavage is primarily caused by reactive carbocations. To prevent this, it is crucial to use a "cleavage cocktail" that contains scavengers. These are nucleophilic compounds that trap the carbocations before they can react with the peptide. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger for trityl and other carbocations.[4]
-
Water: Can act as a scavenger.
-
Thioanisole: A good scavenger, particularly for protecting tryptophan residues, but can also help protect tyrosine.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger.
A common and effective cleavage cocktail is "Reagent K," which contains TFA, phenol, water, thioanisole, and EDT. A simpler, low-odor alternative for peptides without other sensitive residues is a mixture of TFA, TIS, and water.[5]
Q5: What causes tyrosine nitration and how can it be avoided?
A5: Tyrosine nitration can occur if nitrating species are present during synthesis or cleavage. These can sometimes be introduced as impurities in reagents. To minimize nitration, it is important to use high-purity solvents and reagents. If nitration is a persistent issue, the addition of antioxidants or nitration inhibitors to the cleavage cocktail, such as certain tryptamine (B22526) derivatives or alpha-lipoic acid, has been shown to be effective in other contexts and may be applicable to SPPS.[5][6]
Troubleshooting Guides
Issue 1: Low Yield and Purity of a Tyrosine-Containing Peptide
Symptom: HPLC analysis of the crude peptide shows multiple peaks, and the mass spectrum indicates the presence of species with higher molecular weights than the target peptide, as well as deletion sequences.
Possible Cause: Incomplete protection of the tyrosine hydroxyl group, leading to O-acylation.
Troubleshooting Steps:
-
Verify Protecting Group: Ensure you are using a protected tyrosine derivative, such as Fmoc-Tyr(tBu)-OH, for your synthesis.
-
Optimize Coupling:
-
Double Coupling: For the amino acid following tyrosine, perform a double coupling to ensure complete acylation of the peptide chain and minimize deletion sequences that could arise if the subsequent coupling is hindered.
-
Coupling Reagents: Use a highly efficient coupling reagent like HBTU, HATU, or COMU, especially if the sequence is considered "difficult."[1]
-
-
Monitor Reactions: Use a qualitative test like the Kaiser test to confirm the completion of each coupling and deprotection step.
Issue 2: Side Products with an additional mass of +56 Da or other alkyl groups after cleavage
Symptom: Mass spectrometry of the crude peptide reveals a significant peak corresponding to the target peptide mass +56 Da (tert-butyl group) or other masses corresponding to alkyl adducts.
Possible Cause: Alkylation of the tyrosine side chain by carbocations generated during TFA cleavage.
Troubleshooting Steps:
-
Optimize Cleavage Cocktail:
-
Increase Scavenger Concentration: Ensure a sufficient amount of scavengers in your cleavage cocktail. A standard starting point is a mixture of 95% TFA, 2.5% TIS, and 2.5% water.[5]
-
Use a More Robust Cocktail: For peptides with multiple sensitive residues, consider using Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5).[5]
-
-
Control Cleavage Conditions:
-
Temperature: Perform the cleavage at room temperature. Elevated temperatures can increase the rate of side reactions.
-
Time: While a standard cleavage time is 2-3 hours, you can perform a time-course study (e.g., 1, 2, and 4 hours) and analyze the crude product by HPLC-MS to determine the optimal cleavage time that maximizes deprotection while minimizing side reactions.
-
Issue 3: Presence of a peak corresponding to a nitrated peptide (+45 Da)
Symptom: Mass spectrometry shows a peak with a mass of +45 Da relative to the expected peptide mass, indicating nitration of a tyrosine residue.
Possible Cause: Presence of nitrating agents in the reagents or formed during the synthesis/cleavage process.
Troubleshooting Steps:
-
Reagent Purity: Use high-purity, peptide-synthesis-grade solvents and reagents to minimize potential contaminants that could act as nitrating agents.
-
Scavengers: While standard carbocation scavengers may not be effective against nitrating species, some antioxidants have been shown to inhibit tyrosine nitration. Consider adding a small amount of a scavenger like melatonin (B1676174) or alpha-lipoic acid to the cleavage cocktail as a trial.[6]
-
Inert Atmosphere: Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidative side reactions that could contribute to nitration.
Data Presentation
Table 1: Comparison of Common Tyrosine Protecting Groups in Fmoc-SPPS
| Protecting Group | Structure | Stability to Piperidine (B6355638) | Cleavage Condition | Advantages | Disadvantages |
| tert-Butyl (tBu) | -C(CH₃)₃ | Stable | Strong Acid (e.g., >90% TFA) | High stability during synthesis, clean cleavage with standard protocols.[2] | Can generate reactive tert-butyl cations during cleavage. |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Stable | Strong Acid (e.g., HF) / Hydrogenolysis | Useful in Boc chemistry. | Partially labile to TFA, leading to premature deprotection and side reactions in Fmoc-SPPS. |
| 2-Chlorobenzyl (2-Cl-Z) | -C(O)O-CH₂-C₆H₄-Cl | Stable | Strong Acid (e.g., HF) | Higher acid stability than Bzl. | Requires harsher cleavage conditions than tBu. |
Note: Quantitative data directly comparing the final peptide yield and purity for different tyrosine protecting groups under identical SPPS conditions is not extensively available in the literature. However, the tBu group is the overwhelmingly preferred choice in modern Fmoc-SPPS due to its optimal balance of stability and lability.
Table 2: Common Cleavage Cocktails for Tyrosine-Containing Peptides
| Cocktail Name | Composition (v/v) | Scavengers | Primary Use |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | Triisopropylsilane, Water | General purpose, low odor. Effective for scavenging carbocations.[5] |
| Reagent K | TFA : Phenol : H₂O : Thioanisole : EDT (82.5 : 5 : 5 : 5 : 2.5) | Phenol, Thioanisole, EDT | Robust cocktail for peptides with multiple sensitive residues (Tyr, Trp, Cys, Met).[5] |
| TFA/DCM | 1 : 1 | None | Not recommended for peptides with acid-sensitive side chains or protecting groups that generate carbocations. |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Tyr(tBu)-OH
This protocol describes a standard manual coupling procedure for incorporating Fmoc-Tyr(tBu)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in DMF)
-
Fmoc-Tyr(tBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling (a negative test results in yellow beads).
-
If the test is positive (blue/purple beads), the coupling is incomplete. Consider extending the reaction time or performing a second coupling.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Protocol 2: Cleavage and Deprotection of a Tyrosine-Containing Peptide
This protocol outlines the final cleavage and deprotection of a peptide containing Tyr(tBu) from the resin using a TFA/TIS/H₂O cocktail.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (prepare fresh)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Wash the dried peptide-resin with DCM (3 x 1 min) to swell the resin.
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage solution into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add cold diethyl ether (approximately 10 times the volume of the TFA solution) to precipitate the peptide.
-
Incubate the mixture at -20°C for at least 30 minutes.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
-
Mandatory Visualizations
Caption: Protection and deprotection strategy for tyrosine in Fmoc-SPPS.
Caption: Mechanism of tyrosine alkylation during TFA cleavage and its prevention by scavengers.
Caption: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scavengers for peroxynitrite: inhibition of tyrosine nitration and oxidation with tryptamine derivatives, alpha-lipoic acid and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-Tyr(tBu)-OH Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Fmoc-Tyr(tBu)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Low Coupling Efficiency of Fmoc-Tyr(tBu)-OH
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.[1][2]
-
Presence of deletion sequences (peptide minus Tyr) in the final crude product upon analysis by Mass Spectrometry.
-
Low yield of the desired peptide after cleavage and purification.[3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The bulky tert-butyl (tBu) protecting group on the tyrosine side chain can sterically hinder the coupling reaction.[2][4] |
| 1. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[2][5] | |
| 2. Increase Temperature: Gently heating the reaction vessel (e.g., to 37°C or 50°C) can improve coupling kinetics. Avoid excessive heat to prevent side reactions.[3][6] | |
| 3. Perform a Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of activated Fmoc-Tyr(tBu)-OH.[2] | |
| Suboptimal Reagent Activation | Inefficient activation of the Fmoc-Tyr(tBu)-OH carboxylic acid can lead to poor coupling.[6] |
| 1. Use Potent Coupling Reagents: For difficult couplings involving sterically hindered amino acids, switch from standard carbodiimide (B86325) activators (like DIC/HOBt) to more potent uronium/aminium or phosphonium (B103445) salt-based reagents.[2][7] See Table 1 for a comparison. | |
| 2. Pre-activate the Amino Acid: Allow the Fmoc-Tyr(tBu)-OH, coupling reagent, and base to pre-activate for 2-5 minutes before adding the mixture to the resin.[6] | |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, making the N-terminal amine inaccessible for coupling.[8] This is particularly common in hydrophobic sequences.[9] |
| 1. Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structure formation. | |
| 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt aggregation.[10] | |
| 3. Change Solvent System: Using solvents like N-Methyl-2-pyrrolidone (NMP) or adding DMSO can help to solubilize aggregating peptide chains.[11] | |
| Incomplete Fmoc Deprotection | If the Fmoc group from the previous amino acid is not completely removed, the N-terminal amine will not be available for coupling.[2] |
| 1. Extend Deprotection Time: Increase the second piperidine (B6355638) treatment time to 15-20 minutes. | |
| 2. Monitor Deprotection: Use a UV-Vis spectrophotometer to monitor the release of the fulvene-piperidine adduct to ensure the deprotection reaction has gone to completion.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Tyr(tBu)-OH considered a "difficult" amino acid to couple?
A1: Fmoc-Tyr(tBu)-OH is considered challenging due to the steric hindrance caused by the bulky tert-butyl (tBu) protecting group on the phenolic hydroxyl side chain of tyrosine.[2][4] This bulkiness can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.
Q2: Which coupling reagents are most effective for Fmoc-Tyr(tBu)-OH?
A2: For sterically hindered amino acids like Fmoc-Tyr(tBu)-OH, uronium/aminium (e.g., HATU, HBTU, HCTU) and phosphonium (e.g., PyBOP, PyAOP) salt-based reagents are generally more effective than standard carbodiimides like DIC.[2][7] HATU is often cited for its high reactivity in difficult couplings.[2][13] The addition of additives like Oxyma Pure can further enhance coupling efficiency.[2][7]
Q3: How can I confirm that the coupling of Fmoc-Tyr(tBu)-OH is complete?
A3: The most common method is the qualitative Kaiser test (ninhydrin test).[1] After the coupling reaction and washing the resin, a small sample of beads is heated with ninhydrin (B49086) solution. A blue or purple color indicates the presence of free primary amines and thus an incomplete reaction. A yellow or colorless result suggests complete coupling.[1][2] For N-terminal proline, the isatin (B1672199) test is a suitable alternative.[1]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with fresh reagents after an initial coupling reaction.[2] This strategy is recommended for difficult couplings, such as with Fmoc-Tyr(tBu)-OH, or when a monitoring test (like the Kaiser test) indicates that the first coupling was incomplete.
Q5: Can peptide aggregation on the resin affect the coupling of Fmoc-Tyr(tBu)-OH?
A5: Yes, peptide aggregation can significantly hinder the coupling efficiency. As the peptide chain elongates, it can form secondary structures (like beta-sheets) that make the N-terminal amine inaccessible to the incoming activated amino acid.[8] This can lead to failed or incomplete coupling, resulting in deletion sequences.
Q6: How do I analyze the purity and confirm the successful incorporation of Tyrosine after cleavage?
A6: The purity of the final peptide is typically determined by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] The successful incorporation of Tyrosine and the overall identity of the peptide are confirmed by mass spectrometry (MS), which will show the correct molecular weight for the desired peptide.[3]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent Class | Examples | Base Required | Advantages | Considerations |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | Yes (e.g., DIPEA, NMM) | Highly reactive, fast kinetics, effective for hindered couplings.[2][7] COMU is a safer alternative to HOBt/HOAt-based reagents.[7][14] | Can cause side reactions like racemization if not used properly.[7] |
| Phosphonium | PyBOP, PyAOP | Yes (e.g., DIPEA, NMM) | Excellent for difficult couplings, less prone to certain side reactions compared to uronium salts.[2][7] | Not suitable for coupling phosphorylated amino acids.[7] |
| Carbodiimides | DIC, EDC | With additives (HOBt, Oxyma Pure) | Cost-effective, can be used in base-free conditions with additives to minimize racemization.[7] | Generally less reactive and slower than uronium or phosphonium reagents, may be insufficient for highly hindered couplings.[2] |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-Tyr(tBu)-OH using HATU
-
Initial Coupling: a. Following the complete Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x). b. In a separate vessel, prepare the activation mixture:
- Fmoc-Tyr(tBu)-OH (4 equivalents)
- HATU (3.9 equivalents)
- HOAt (4 equivalents) c. Dissolve the mixture in DMF. d. Add DIPEA (8 equivalents) to the activation mixture and vortex briefly. e. Immediately add the activation mixture to the deprotected resin. f. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring and Washing: a. Take a small sample of resin beads (5-10 mg) and wash them thoroughly with DMF. b. Perform a Kaiser test (see Protocol 2) to check for completeness. c. If the Kaiser test is negative (yellow beads), proceed to the final wash step (2.e). d. If the Kaiser test is positive (blue/purple beads), wash the bulk resin with DMF (5x).
-
Second Coupling: a. Prepare a fresh activation mixture as described in steps 1.b to 1.d. b. Add the fresh mixture to the washed resin and agitate for another 1-2 hours.
-
Final Wash and Confirmation: a. After the second coupling, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). b. Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: a. After the coupling reaction, take a small sample of resin (a few beads) and place it in a small glass test tube. b. Wash the beads thoroughly with DMF (3x) and then with ethanol (B145695) (3x) to remove any residual reagents.[2]
-
Reagent Addition: a. Add 2-3 drops of each of the following three solutions to the test tube:[2]
- Solution A: Potassium cyanide in pyridine (B92270) (e.g., 65 mg KCN in 100 mL pyridine).
- Solution B: Ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).
- Solution C: Phenol (B47542) in ethanol (e.g., 80 g phenol in 20 mL ethanol).
-
Heating and Observation: a. Heat the test tube at 100-120°C for 3-5 minutes.[2] b. Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.[2] c. Negative Result (Complete Coupling): The beads and solution will remain yellow or turn a faint yellow/brown.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. nbinno.com [nbinno.com]
- 5. mesalabs.com [mesalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS) using piperidine (B6355638).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors, often interlinked, can lead to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences are inherently "difficult." This includes those containing sterically hindered amino acids (e.g., Val, Ile, Thr) or sequences prone to aggregation and the formation of secondary structures like β-sheets (e.g., homo-oligomers of leucine (B10760876) or alanine).[1][2][3] These structures can physically block the piperidine reagent from accessing the Fmoc group.[1][2] Tryptophan-rich sequences are also known to aggregate via hydrophobic interactions, hindering reagent access.[4]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine solution, can decrease deprotection efficiency.[1] Likewise, inadequate reaction times, insufficient reagent concentration, or suboptimal temperatures can lead to incomplete removal.[1][2]
-
Physical and Resin-Related Issues:
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled in the solvent (typically DMF), peptide chains can remain too close together, impeding the penetration of the deprotection solution.[1][2]
-
Resin Overloading: A high loading of the first amino acid on the resin can cause steric hindrance between the growing peptide chains, limiting reagent access.[1]
-
Q3: How can I detect if Fmoc deprotection is incomplete?
Several qualitative and quantitative methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a small sample of the peptide-resin.[1][2] A positive result (intense blue color) indicates the presence of free primary amines, signifying a successful deprotection. A negative result (yellow or brown color) suggests the Fmoc group is still attached.[1][5] Note that this test is unreliable for N-terminal proline, which yields a reddish-brown color.[1]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a stable adduct with piperidine. This adduct has a strong and characteristic UV absorbance around 300-312 nm.[2][6] By collecting the filtrate after deprotection, one can quantitatively monitor the release of the Fmoc group. A lack of or reduced absorbance indicates a problem.[2]
-
High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved aliquot of the crude peptide is a definitive but post-synthesis check. The presence of significant deletion sequences is a classic symptom of incomplete Fmoc deprotection during one or more cycles.[1][4]
-
Mass Spectrometry (MS): Mass analysis of the crude product will reveal a mass corresponding to the expected peptide and a secondary mass that is 222.24 Da higher, which is the mass of the uncleaved Fmoc group.[4]
Q4: My standard deprotection protocol (20% piperidine in DMF) is failing. What are my options?
If you have confirmed that your reagents are fresh and the standard protocol is insufficient, especially for a known "difficult" sequence, several protocol modifications can be implemented:
-
Extend Deprotection Time: The simplest modification is to increase the reaction time or, more effectively, perform a second deprotection step with a fresh solution of piperidine.[1][2]
-
Use a Stronger Base: For particularly stubborn sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[2][7] It is often used at a low concentration (e.g., 2%) in conjunction with piperidine.[2] DBU dramatically speeds up Fmoc removal but should be used with caution as it can promote side reactions, such as aspartimide formation.[7][8]
-
Change the Deprotection Reagent: Piperazine is an alternative base that can be used for Fmoc removal and has been shown to cause fewer side reactions, such as aspartimide formation, compared to piperidine in sensitive sequences.[8][9]
Data Presentation: Deprotection Reagents and Conditions
The following tables summarize common and alternative conditions for Fmoc deprotection.
Table 1: Standard and Modified Piperidine Deprotection Protocols
| Parameter | Standard Protocol | Extended Protocol for Difficult Sequences |
| Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Treatment 1 | 1 x 3-5 minutes | 1 x 15-30 minutes |
| Treatment 2 | 1 x 10-20 minutes | 1 x 15-30 minutes (with fresh reagent) |
| Typical Use | Routine synthesis cycles | Sterically hindered residues, aggregating sequences |
| Reference | [2][6] | [2] |
Table 2: Alternative Base Cocktails for Difficult Sequences
| Base Cocktail | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine / DBU | 20% Piperidine + 2% DBU | DMF | 5-15 minutes | Very strong base, highly effective. Use with caution due to potential side reactions (e.g., aspartimide formation).[2][7] |
| Piperazine | 5% (w/v) or 10% (w/v) | DMF or NMP | 10-20 minutes | Can significantly reduce side reactions like diketopiperazine formation compared to piperidine.[8][9] |
| Pyrrolidine | 20% (v/v) | Various, including less polar solvents | Variable | May allow for Fmoc removal in a wider range of "green" solvents where piperidine is less effective.[10][11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents from the previous coupling step.
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for 3-5 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin.
-
Agitation: Agitate the mixture for 10-20 minutes at room temperature.[6]
-
Drain: Remove the deprotection solution by filtration.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the piperidine and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling step.[2][6]
Protocol 2: Kaiser (Ninhydrin) Test for Free Primary Amines
This qualitative test confirms the presence of free primary amines after the deprotection step.[1]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.[1]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Observe Color:
Protocol 3: UV-Vis Spectrophotometric Monitoring of Deprotection
This method allows for the quantitative assessment of Fmoc group removal.
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 4 and 7), collect all the drained filtrate in a volumetric flask of a known volume (e.g., 25 mL).
-
Dilute to Volume: Dilute the flask to the mark with a suitable solvent like DMF or ethanol.
-
Prepare Sample: Prepare a further dilution of this stock solution in the same solvent to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-piperidine adduct (typically ~301 nm), using the solvent as a blank.[1][2][6]
-
Quantify (Optional): The degree of resin loading or the completeness of the reaction can be calculated using the Beer-Lambert law (A = εcl), where ε (molar absorptivity) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[12]
Visualizations
Caption: The chemical mechanism of Fmoc group removal by piperidine.
Caption: A simplified workflow of a single cycle in Fmoc SPPS.
Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. ovid.com [ovid.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Addressing solubility issues of Fmoc-Tyr(tBu)-OH in DMF.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Fmoc-Tyr(tBu)-OH in N,N-Dimethylformamide (DMF) for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Fmoc-Tyr(tBu)-OH in DMF?
A1: Fmoc-Tyr(tBu)-OH is generally considered to be clearly soluble in DMF.[1] Standard protocols often call for preparing solutions at concentrations around 0.5 M, for example, 25 mmoles in 50 ml of DMF, which should result in a clear solution.
Q2: My Fmoc-Tyr(tBu)-OH is not dissolving well in DMF. What are the potential causes?
A2: Several factors can lead to poor solubility of Fmoc-Tyr(tBu)-OH in DMF:
-
Solvent Quality: The purity of the DMF is critical. DMF is hygroscopic and can absorb water from the atmosphere. Over time, it can also degrade to form dimethylamine.[2] These impurities can significantly hinder the solubility of Fmoc-protected amino acids. Always use high-purity, peptide-synthesis-grade DMF from a freshly opened bottle.
-
Temperature: Lower ambient temperatures in the laboratory can reduce the dissolution rate and overall solubility of the compound.[3]
-
Reagent Quality: Although less common, variations in the crystalline form or the presence of impurities in the Fmoc-Tyr(tBu)-OH powder can affect its solubility.[3]
-
Insufficient Agitation: The powder may require sufficient mechanical agitation to dissolve completely, especially when preparing higher concentrations.
Q3: What immediate steps can I take to improve the solubility of Fmoc-Tyr(tBu)-OH in my DMF solution?
A3: If you encounter solubility issues, you can try the following methods:
-
Sonication: Using an ultrasonic bath is a highly effective method to aid dissolution.[4][5] It provides energy to break up solute particles and enhance solvation.
-
Gentle Warming: Carefully warming the solution to approximately 37-40°C can increase solubility.[3] It is crucial to avoid prolonged or excessive heating, as this could lead to the degradation of the amino acid derivative.
-
Vortexing: Vigorous vortexing or stirring can help dissolve the compound, though it may be less effective than sonication for stubborn issues.
Q4: Are there alternative solvents or co-solvents I can use if DMF is not effective?
A4: Yes, several alternatives can be considered:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common and effective alternative to DMF for solid-phase peptide synthesis (SPPS).[2][6] It is slightly less polar than DMF and can be particularly useful for synthesizing hydrophobic peptides where aggregation might be a concern.[6]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent in which Fmoc-Tyr(tBu)-OH shows high solubility (e.g., ≥100 mg/mL).[4][7] It can be used as the primary solvent or as a co-solvent with DMF to enhance solubility.[3]
-
"Greener" Solvent Alternatives: For researchers seeking to reduce reliance on DMF, newer solvent systems are being explored. These include N-butylpyrrolidinone (NBP), often used in mixtures, and other solvents like Cyrene™ or propylene (B89431) carbonate.[8]
Q5: My solution is cloudy or has formed a precipitate after initially dissolving. What should I do?
A5: Cloudiness or precipitation can occur due to temperature changes or solvent degradation. First, try gently warming and sonicating the solution to see if the precipitate redissolves. If this fails, the issue may lie with the solvent quality. It is recommended to discard the solution and prepare a fresh batch using a new, unopened bottle of high-purity, peptide-grade DMF.
Data Presentation: Solubility and Concentration
The following tables summarize key quantitative data regarding the solubility and common concentrations for Fmoc-Tyr(tBu)-OH.
Table 1: Solubility of Fmoc-Tyr(tBu)-OH in Various Solvents
| Solvent | Reported Solubility / Concentration | Notes |
| N,N-Dimethylformamide (DMF) | "Clearly soluble" at 0.5 M (25 mmol in 50 mL) | The most common solvent for SPPS.[9] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (~217 mM)[4] | Requires sonication; hygroscopic.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Commonly used alternative to DMF[2] | Good for hydrophobic sequences.[6] |
| Methanol | Soluble[1] | - |
| Ethyl Acetate | Soluble[1] | - |
| Chloroform | Slightly Soluble[1] | - |
| Ethanol | Slightly Soluble (0.1 - 1 mg/mL)[7] | - |
| Water | Insoluble[1] | - |
Table 2: Standard Concentration for Stock Solutions in SPPS
| Parameter | Value | Application |
| Typical Concentration | 0.3 M - 0.6 M | Solid-Phase Peptide Synthesis (SPPS)[10] |
| Molecular Weight | 459.53 g/mol [1] | For calculating mass and molarity. |
Experimental Protocols
Protocol 1: Standard Method for Dissolving Fmoc-Tyr(tBu)-OH in DMF
-
Preparation: Ensure all glassware is clean and completely dry. Use only high-purity, peptide-synthesis-grade DMF from a recently opened container stored under an inert atmosphere if possible.
-
Weighing: Accurately weigh the required amount of Fmoc-Tyr(tBu)-OH powder and transfer it to the appropriate vessel.
-
Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M).
-
Agitation: Immediately cap the vessel and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vessel in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Hold the solution up to a light source to confirm that it is clear, homogenous, and free of any undissolved particulates.
Protocol 2: Troubleshooting for Poor Solubility
-
Verify Solvent Quality: Before starting, check the specifications of your DMF. If it is old or has been opened for an extended period, replace it with a fresh bottle.
-
Apply Sonication: If the solution remains cloudy after initial vortexing, sonicate for an additional 15-20 minutes.
-
Apply Gentle Heat: If sonication is insufficient, place the sealed vessel in a water bath heated to 37-40°C for 10-15 minutes. Swirl the solution intermittently. Caution: Do not overheat, as this may cause degradation.
-
Consider a Co-Solvent: If solubility issues persist, consider preparing the solution in a solvent mixture. A common choice is to add DMSO as a co-solvent (e.g., starting with a 10% DMSO / 90% DMF mixture).
-
Use an Alternative Solvent: If DMF proves unsuitable, switch to an alternative primary solvent such as NMP or DMSO, following the standard dissolution protocol (Protocol 1).
Visualizations
Diagram 1: Standard Experimental Workflow for Dissolving Fmoc-Tyr(tBu)-OH
Caption: A standard workflow for preparing Fmoc-Tyr(tBu)-OH solutions.
Diagram 2: Troubleshooting Decision Tree for Solubility Issues
Caption: A decision tree for troubleshooting solubility problems.
References
- 1. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotage.com [biotage.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Preventing premature cleavage of the tBu group during Fmoc-SPPS.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the premature cleavage of the tert-butyl (tBu) protecting group during Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the tBu protecting group to the standard conditions of Fmoc-SPPS?
In Fmoc/tBu SPPS, the protecting group strategy is designed to be orthogonal, meaning the N-terminal Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups, including tBu, are labile to acidic conditions (usually trifluoroacetic acid, TFA).[1][2] The tBu group is generally stable to the repeated piperidine (B6355638) treatments used for Fmoc deprotection throughout the synthesis cycles.[3] Premature cleavage of the tBu group during these cycles is not a common issue under standard conditions.[4]
Q2: What is the primary cause of tBu group cleavage and what are the consequences?
The intentional cleavage of tBu groups occurs during the final deprotection step when the peptide is cleaved from the resin using a strong acid like TFA. This process generates reactive tert-butyl cations.[4] If not properly "scavenged," these cations can cause unwanted side reactions by alkylating nucleophilic residues in the peptide, such as Tryptophan (Trp), Cysteine (Cys), Methionine (Met), and Tyrosine (Tyr).[5] This can lead to the formation of impurities that are difficult to remove, ultimately lowering the yield and purity of the final peptide.
Q3: Can premature cleavage of the tBu group occur during the synthesis cycles?
While generally stable, certain conditions can lead to the premature loss of tBu protecting groups during the synthesis cycles. These factors include:
-
Prolonged exposure to piperidine: Extended Fmoc deprotection times can increase the risk of side reactions, including potential cleavage of sensitive protecting groups.[6]
-
Elevated temperatures: Performing synthesis at higher temperatures can increase the rate of side reactions.
-
Use of stronger bases: While piperidine is the standard, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for difficult Fmoc deprotections but are also known to promote side reactions.[7]
-
Aspartimide formation: For peptides containing Aspartic acid (Asp), a common side reaction is the formation of an aspartimide intermediate, which is catalyzed by the basic conditions of Fmoc deprotection.[5] This process involves the Asp(OtBu) side chain and can lead to a mixture of unwanted by-products.[8]
Troubleshooting Guide
Issue 1: You suspect premature cleavage of the tBu group on Aspartic acid, leading to aspartimide-related impurities.
-
Underlying Cause: The backbone amide nitrogen attacks the carbonyl group of the tBu-protected side chain of an Asp residue, forming a cyclic imide. This is catalyzed by the piperidine used for Fmoc deprotection.[5]
-
Solution 1: Modify Deprotection Conditions. The addition of an acidic additive to the piperidine deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.
-
Protocol: Add 0.1 M of 1-hydroxybenzotriazole (B26582) (HOBt) to the 20% piperidine in DMF deprotection solution.[3]
-
-
Solution 2: Utilize a Bulkier Protecting Group. For particularly problematic Asp-Xxx sequences (e.g., Asp-Gly, Asp-Ser), replacing the tBu group with a bulkier ester protecting group can sterically hinder the formation of the aspartimide ring.[8]
-
Alternative Protecting Groups: Consider using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH where Mpe is 3-methylpent-3-yl and Epe is 3-ethyl-3-pentyl.[8]
-
Issue 2: You observe unexpected side products that suggest tBu cation-mediated alkylation of sensitive residues (Trp, Cys, Met, Tyr).
-
Underlying Cause: While this is most common during final cleavage, premature loss of a tBu group during synthesis can release a tert-butyl cation that can modify other residues.
-
Solution: Optimize Synthesis and Cleavage Protocols.
-
Minimize Base Exposure: Use the shortest effective Fmoc deprotection times. For most standard couplings, a two-step deprotection (e.g., 2 minutes + 8 minutes) with 20% piperidine in DMF is sufficient.
-
Employ Scavengers in the Final Cleavage Cocktail: Even if premature cleavage is minimal, a robust scavenger cocktail during the final TFA cleavage is essential to quench all tert-butyl cations generated. The choice of scavengers depends on the peptide sequence.[5]
-
Data and Protocols
Table 1: Common Scavenger Cocktails for Final Cleavage and Deprotection
| Scavenger Cocktail | Composition (v/v) | Target Residues & Rationale |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A classic "universal" cocktail for peptides containing multiple sensitive residues. |
| TFA / TIS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common and effective non-odorous cocktail for peptides containing Trp, Tyr, and Met. TIS is a very efficient scavenger for tert-butyl cations. |
| TFA / TIS / EDT / Water | TFA / Triisopropylsilane / 1,2-Ethanedithiol / Water (92.5:2.5:2.5:2.5) | The addition of EDT is recommended for Cysteine-containing peptides to prevent re-attachment of the Trt group and other side reactions. |
Experimental Workflow: Troubleshooting Premature tBu Cleavage
References
- 1. biosynth.com [biosynth.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Best practices for the storage and handling of Fmoc-Tyr(tBu)-OH-13C9,15N.
This technical support guide provides best practices for the storage and handling of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N, along with troubleshooting advice for common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N?
For optimal stability, Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N should be stored at -20°C.[1][2] Some suppliers suggest that storage at +2°C to +8°C is also acceptable. It is crucial to store the compound in a desiccated environment and protected from light.[3] When stored correctly at -20°C, the compound is stable for at least four years. For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]
Q2: How should I handle Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N in the lab?
Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Avoid breathing in the dust by handling it in a well-ventilated area or a fume hood. Keep the container tightly closed when not in use and away from heat or ignition sources.
Q3: In which solvents can I dissolve Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N for SPPS?
The most common and recommended solvent for dissolving Fmoc-amino acids for SPPS is high-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF).[6] N-methylpyrrolidone (NMP) is another suitable solvent. For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) can also be used.[4][5] It is important to use anhydrous solvents, as water can interfere with the coupling reactions.
Q4: What are the key features of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N for peptide synthesis?
This amino acid derivative is designed for orthogonal peptide synthesis. The Fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group and is removed under mild basic conditions (e.g., with piperidine). The tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain and is cleaved under acidic conditions (e.g., with trifluoroacetic acid), typically at the end of the synthesis.[7] The isotopic labeling with ¹³C₉ and ¹⁵N allows for the use of the resulting peptide in NMR spectroscopy and mass spectrometry-based applications.[8]
Troubleshooting Guide
Issue: Low Coupling Efficiency
Q5: I am observing low coupling efficiency when using Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N. What could be the cause and how can I resolve it?
Low coupling efficiency can be due to several factors:
-
Steric Hindrance: The bulky nature of the Fmoc and tBu protecting groups can sometimes hinder the reaction.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking the reactive N-terminus.
-
Suboptimal Activation: The activation of the carboxylic acid may be incomplete.
To address this, you can:
-
Optimize Coupling Reagents: Switch to more potent activating reagents. Uronium/aminium salts like HATU, HCTU, or HBTU, or phosphonium (B103445) salts like PyBOP are highly effective for difficult couplings.[9][10] Using additives such as Oxyma Pure can also enhance efficiency.
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., to 4 hours or overnight) can help drive the reaction to completion. Gentle heating may also be beneficial, but should be used with caution to avoid side reactions.[9]
-
Perform a Double Coupling: If a single coupling is insufficient, a second coupling with a fresh solution of the activated amino acid can be performed before deprotection.[9]
-
Change the Solvent: In some cases, a mixture of DMF and Dichloromethane (DCM) can improve coupling.[1]
Issue: Poor Solubility
Q6: My Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is not dissolving well in DMF. What should I do?
Poor solubility can be caused by:
-
Low-Quality Solvent: Ensure you are using high-purity, anhydrous DMF, as absorbed water or degradation products can affect solubility.[6]
-
Low Temperature: If your lab is cold, gently warming the solution to 37-40°C can aid dissolution. Avoid prolonged or excessive heating.[6]
-
Reagent Quality: While less common, variations in the crystalline structure of the amino acid derivative could affect its dissolution rate.[6]
If solubility issues persist, consider using NMP or adding a small amount of DMSO as a co-solvent.[6]
Issue: Premature Fmoc Deprotection
Q7: I suspect the Fmoc group is being prematurely removed during my synthesis. How can I detect and prevent this?
Premature Fmoc deprotection can lead to the formation of deletion sequences. This can be caused by basic impurities in the DMF or by prolonged exposure to certain solvents at elevated temperatures.[11]
-
Detection: The presence of the dibenzofulvene-piperidine adduct in the wash steps (monitored by UV absorbance) when it is not expected can indicate premature deprotection.
-
Prevention:
Data Presentation
| Parameter | Recommended Condition | Notes |
| Storage Temperature (Solid) | -20°C | Can be stored at +2°C to +8°C for shorter periods.[1][2][3] |
| Storage Conditions | Desiccated, protected from light | To prevent degradation from moisture and light.[3] |
| Stability (Solid) | ≥ 4 years at -20°C | When stored under recommended conditions. |
| Storage Temperature (Solution) | -80°C (up to 6 months) or -20°C (up to 1 month) | For prepared stock solutions.[4][5] |
| Primary Dissolution Solvent | N,N-Dimethylformamide (DMF) | High-purity, peptide-synthesis-grade is essential.[6] |
| Alternative Solvents | N-methylpyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | DMSO is often used for stock solutions.[4][5][6] |
Experimental Protocols
Standard Protocol for Coupling Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N in SPPS
This protocol assumes a standard manual solid-phase peptide synthesis setup.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.[13]
-
Wash the resin thoroughly with DMF (3-5 times) and isopropanol (B130326) (3-5 times) until a neutral pH is achieved, followed by a final DMF wash.
-
-
Activation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N (HBTU/DIPEA Method):
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.[13]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.[13]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Visualizations
Caption: Experimental workflow for the incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N in SPPS.
Caption: Troubleshooting logic for low coupling efficiency during SPPS.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc-Tyr(t-Bu)-OH-13C9,15N 98 atom % 15N, 98 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mesalabs.com [mesalabs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Peptides Containing O-tert-butyl Tyrosine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with peptides containing O-tert-butyl tyrosine (Tyr(tBu)).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems related to the stability of Tyr(tBu)-containing peptides during synthesis, purification, storage, and experimental use.
Q1: I'm observing a significant impurity with a mass of -56 Da after peptide cleavage and deprotection. What is the likely cause and how can I prevent it?
A1: This is a classic and frequent issue. The mass difference of -56 Da corresponds to the loss of the tert-butyl group from the tyrosine side chain. The O-tert-butyl ether on tyrosine is highly acid-labile and can be prematurely cleaved under certain conditions.
Troubleshooting Steps:
-
Evaluate Your Cleavage Cocktail: The primary cause is often a cleavage cocktail that is too harsh or lacks sufficient scavengers. The tert-butyl cation released during deprotection is a potent alkylating agent and can re-attach to electron-rich residues like tryptophan or tyrosine itself, or cause other side reactions.[1]
-
Recommendation: For peptides containing sensitive residues like Tyr(tBu), Met, or Cys, use a well-established scavenger-rich cocktail. "Reagent K" (TFA/water/phenol/thioanisole/ethanedithiol) is a robust choice that helps to quench the reactive tert-butyl cations.[2]
-
-
Minimize Cleavage Time: Prolonged exposure to strong acid increases the likelihood of side reactions. Optimize your cleavage time to be just long enough for complete deprotection and resin cleavage.
-
Consider Resin Choice: If you are using a hyper-acid-labile resin, the conditions required for cleavage might be mild enough to preserve the tBu group if desired for fragment condensation strategies. However, for full deprotection, standard resins like Wang or Rink Amide are common.[3]
Q2: My Tyr(tBu)-containing peptide appears to be degrading during RP-HPLC purification. What adjustments can I make?
A2: Degradation during purification is often due to the acidic nature of the mobile phase, typically containing trifluoroacetic acid (TFA), which can slowly cleave the tert-butyl group.
Troubleshooting Steps:
-
Lower TFA Concentration: While 0.1% TFA is standard, consider reducing the concentration to 0.05% in your mobile phases (both water and acetonitrile). This can decrease the rate of acid-catalyzed hydrolysis.
-
Control Temperature: Perform the purification at room temperature or even consider using a refrigerated autosampler and column compartment if your HPLC system allows. Elevated temperatures accelerate chemical degradation.[4]
-
Minimize Purification Time: Optimize your HPLC gradient to achieve separation as quickly as possible. The less time the peptide spends in the acidic mobile phase, the lower the extent of degradation.
-
Immediate Lyophilization: As soon as fractions containing the pure peptide are collected, they should be flash-frozen and lyophilized immediately to remove the acidic mobile phase and preserve the peptide's integrity.
Q3: What are the optimal long-term storage conditions for a lyophilized peptide containing Tyr(tBu)?
A3: For maximum stability, lyophilized peptides should be stored under conditions that minimize moisture and chemical degradation.
Recommendations:
-
Temperature: Store lyophilized peptides at -20°C or, for optimal long-term stability, at -80°C.[5][6] Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can be detrimental to peptide stability.[7]
-
Atmosphere: Store the vial in a desiccator to protect it from moisture, which can significantly decrease long-term stability.[7][8] Before opening a vial, always allow it to warm to room temperature in a desiccator to prevent condensation from forming inside.[8] For peptides with sensitive residues, purging the vial with an inert gas like argon or nitrogen can provide additional protection against oxidation.[5]
-
Light: Protect the peptide from light by storing it in an opaque container or a dark location.[6][7]
Q4: My peptide is showing poor stability after reconstitution in an aqueous buffer for my biological assay. How can I improve its stability in solution?
A4: Peptides in solution are far less stable than in their lyophilized form.[6] The stability is highly dependent on the peptide sequence and the solution's pH.[4]
Troubleshooting Steps:
-
Optimize Buffer pH: The stability of peptides is often optimal in a slightly acidic buffer (pH 5-6), which can help slow down degradation pathways like deamidation (for Asn/Gln containing peptides) and hydrolysis.[7]
-
Prepare Fresh Solutions: The best practice is to prepare the peptide solution immediately before use. Avoid storing peptides in solution for extended periods.
-
Aliquot and Freeze: If you must store a stock solution, it is crucial to divide it into single-use aliquots. Store these aliquots at -20°C or -80°C. This practice prevents degradation caused by repeated freeze-thaw cycles.[7]
-
Use Sterile Buffers: To prevent microbial degradation, always use sterile buffers for reconstitution.[7]
Quantitative Data on Peptide Stability
The stability of a peptide in solution is often quantified by measuring the percentage of the intact peptide remaining over time. The table below presents hypothetical, yet representative, data for a Tyr(tBu)-containing peptide incubated under different pH conditions, as would be determined by a peptide stability assay.
| Time Point (hours) | % Intact Peptide (pH 5.0) | % Intact Peptide (pH 7.4) | % Intact Peptide (pH 8.5) |
| 0 | 100% | 100% | 100% |
| 1 | 99.5% | 98.2% | 95.1% |
| 4 | 98.1% | 92.5% | 85.3% |
| 8 | 96.3% | 85.1% | 72.4% |
| 24 | 90.2% | 65.7% | 45.8% |
This data illustrates that the peptide is significantly more stable at a slightly acidic pH compared to neutral or basic conditions.
Experimental Protocols
Protocol: Assessing Peptide Stability by RP-HPLC
This protocol provides a detailed method for evaluating the in vitro stability of a Tyr(tBu)-containing peptide in a buffered solution. The method quantifies the amount of intact peptide over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10][11]
1. Materials and Reagents
-
Lyophilized peptide of interest (purity >95%)
-
Sterile buffers of desired pH (e.g., pH 5.0, 7.4, 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator set to 37°C
-
RP-HPLC system with UV detector
2. Preparation of Solutions
-
Peptide Stock Solution (1 mg/mL): Carefully dissolve the lyophilized peptide in HPLC-grade water or a suitable buffer to a final concentration of 1 mg/mL.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Stability Assay Procedure
-
Incubation: In separate low-bind microcentrifuge tubes, dilute the peptide stock solution into the different sterile buffers (pH 5.0, 7.4, 9.0) to a final concentration of 100 µg/mL.
-
Time Zero (T=0) Sample: Immediately after preparing the solutions, take an aliquot from each tube. This will serve as your T=0 time point. Quench the reaction by adding an equal volume of Mobile Phase B (0.1% TFA in ACN) to precipitate proteins and halt degradation. Centrifuge at >14,000 x g for 10 minutes at 4°C.[9]
-
Incubation: Place the remaining tubes in an incubator at 37°C.
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot from each tube and quench it in the same manner as the T=0 sample.
-
Sample Storage: Store the quenched, centrifuged supernatants at 4°C in HPLC vials until analysis.
4. RP-HPLC Analysis
-
Method Setup: Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject a standard volume (e.g., 20 µL) of the supernatant from each time point.
-
Elution: Run a linear gradient to elute the peptide (e.g., 5% to 95% B over 20 minutes).
-
Detection: Monitor the elution profile at 220 nm or 280 nm.
-
Data Analysis: Identify the peak corresponding to the intact peptide based on its retention time from the T=0 sample. Integrate the peak area for the intact peptide at each time point.
5. Calculation Calculate the percentage of intact peptide remaining at each time point (Tx) relative to the initial amount at T=0.
% Intact Peptide = (Peak Area at Tx / Peak Area at T=0) * 100
Visualizations
Troubleshooting Workflow for Peptide Impurity
This diagram outlines a logical decision-making process for identifying the source of a -56 Da impurity observed in a Tyr(tBu) peptide preparation.
Experimental Workflow for Peptide Stability Assay
This diagram illustrates the key steps involved in performing an in vitro stability assay of a peptide using RP-HPLC.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. jpt.com [jpt.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. archives.ijper.org [archives.ijper.org]
Validation & Comparative
A Comparative Guide to Fmoc-Tyr(tBu)-OH and Alternative Protected Tyrosine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine, a critical amino acid bearing a phenolic hydroxyl group, plays a pivotal role in numerous biological processes, including signal transduction through phosphorylation.[1][2] Its successful incorporation into synthetic peptides is fundamental for research in proteomics, drug discovery, and materials science. In modern Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy, protecting the reactive tyrosine side-chain is paramount to prevent undesired reactions, such as O-acylation, which can lead to reduced yields and significant impurities.[3][4]
Fmoc-Tyr(tBu)-OH, where the hydroxyl group is protected by an acid-labile tert-butyl (tBu) ether, is the most widely used and standard derivative for this purpose.[5][6] Its compatibility with the orthogonal Fmoc/tBu chemistry—where the Nα-Fmoc group is removed by a mild base and the tBu group by a strong acid—has made it a cornerstone of peptide synthesis.[4] However, alternative protecting groups, primarily the trityl (Trt) group found in Fmoc-Tyr(Trt)-OH, offer distinct advantages in specific contexts, particularly for the synthesis of complex, sensitive, or aggregation-prone peptides.[2]
This guide provides an objective, data-driven comparison of Fmoc-Tyr(tBu)-OH with its main alternative, Fmoc-Tyr(Trt)-OH, focusing on performance in SPPS, potential side reactions, and strategic selection criteria.
Overview of Key Tyrosine Protecting Groups
The choice of a side-chain protecting group is dictated by its stability throughout the synthesis cycles and the conditions required for its final removal.
-
tert-Butyl (tBu): The industry standard for Fmoc-SPPS. The tBu group is an ether-based protection that is highly stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Nα-Fmoc deprotection. It is efficiently removed during the final cleavage from the resin using strong acids, typically a high concentration of trifluoroacetic acid (TFA).[4][7]
-
Trityl (Trt): The primary alternative to the tBu group. The Trt group is also an ether-based protection but is significantly more acid-labile. It can be cleaved under much milder acidic conditions (e.g., dilute TFA) than the tBu group.[2][8] This property is advantageous for synthesizing peptides with acid-sensitive modifications or for minimizing acid-catalyzed side reactions.
Comparative Performance Data
The selection of a protecting group can profoundly impact the purity of the final crude peptide. The bulky and highly acid-labile nature of the Trt group can mitigate side reactions and improve synthesis outcomes for complex peptides.
A study comparing the synthesis of a complex model peptide (H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH) containing sensitive amino acids like Met, Trp, and Tyr, provided a clear performance difference between the tBu and Trt protection strategies.[2]
| Protecting Group Strategy | Final Cleavage Condition | Crude Peptide Purity (%) | Key Side Products |
| Fmoc/tBu | 65% TFA in DCM, 2h | 43% | t-Butylation of Trp/Tyr |
| Fmoc/Trt | 65% TFA in DCM, 2h | 80% | Minimal |
| Fmoc/Trt | 1.1% TFA in DCM/TES (97:3) | 92% | Minimal |
Table 1: Comparison of crude peptide purity for a complex peptide synthesized using Fmoc/tBu versus Fmoc/Trt side-chain protection strategies. Data sourced from Barlos, K. et al. (1998).[2]
The data clearly indicates that for this complex sequence, the Trt strategy yields a significantly purer crude product. The primary reason is the reduction of side reactions during cleavage. The tBu cations generated during high-concentration TFA cleavage are aggressive electrophiles that can re-attach to nucleophilic residues like the indole (B1671886) ring of tryptophan or the phenolic ring of tyrosine, a side reaction known as t-butylation.[2] The bulkier Trt cation is a much weaker electrophile, leading to cleaner deprotection.[2]
Experimental Protocols
Below are standard protocols for the key steps in SPPS involving the incorporation and deprotection of a protected tyrosine residue.
Protocol 1: Coupling of Fmoc-Tyr(PG)-OH
This protocol describes a standard coupling cycle on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 1 x 3 min, 1 x 7 min) to remove the Nα-Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH or Fmoc-Tyr(Trt)-OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 eq.). Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) and dry for the next cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol outlines the final step to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation:
-
For tBu Protection (Standard): Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS and water act as scavengers to trap the reactive tBu cations.
-
For Trt Protection (Mild): A milder cocktail, such as 1-5% TFA in DCM with 3% TIS, can be used for selective Trt removal while other tBu groups remain intact. For full cleavage and deprotection, the standard 95% TFA cocktail is also effective and, as shown in the data, results in fewer side products than with tBu-protected peptides.[2]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Incubate at room temperature with occasional stirring for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold ether 2-3 times to remove residual scavengers.
-
Drying and Analysis: Dry the peptide pellet under vacuum. Analyze the crude product by RP-HPLC and Mass Spectrometry to determine purity and confirm identity.
Visualizing Workflows and Biological Context
Diagrams created using Graphviz help illustrate the chemical workflows and the biological relevance of synthetic peptides.
Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of side reaction potential during acid-catalyzed deprotection.
Caption: Simplified MAPK/ERK signaling pathway initiated by tyrosine phosphorylation.
Conclusion and Recommendations
Fmoc-Tyr(tBu)-OH remains the cost-effective and reliable workhorse for routine peptide synthesis. Its high stability and well-characterized performance make it the default choice for simple-to-moderate peptide sequences.
However, for more challenging syntheses, Fmoc-Tyr(Trt)-OH emerges as a superior alternative. The key advantages include:
-
Higher Purity for Complex Peptides: For sequences containing multiple nucleophilic residues (Trp, Met, Cys), the Trt group significantly reduces side reactions during TFA cleavage, leading to a much purer crude product and simplifying subsequent purification.[2]
-
Milder Deprotection Conditions: The high acid lability of the Trt group allows for its selective removal, enabling the synthesis of protected peptide fragments or peptides with other acid-sensitive moieties.
-
Reduced Aggregation: The steric bulk of the Trt group can disrupt inter-chain hydrogen bonding, which is a primary cause of on-resin aggregation during the synthesis of "difficult" sequences.[9]
Recommendation:
-
For standard, non-complex peptides , Fmoc-Tyr(tBu)-OH is the recommended and most economical choice.
-
For long or complex peptides , sequences containing multiple Trp or Met residues , or peptides prone to aggregation , the use of Fmoc-Tyr(Trt)-OH is strongly advised to maximize the purity and overall yield of the final product.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
The Clear Advantage of Side-Chain Protection: A Comparative Guide to Fmoc-Tyr(tBu)-OH and Unprotected Fmoc-Tyr-OH in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the choice of amino acid building blocks is paramount to achieving high purity and yield of the target peptide. For the incorporation of tyrosine residues, researchers are often faced with the decision between using a side-chain protected derivative, such as Fmoc-Tyr(tBu)-OH, or the unprotected form, Fmoc-Tyr-OH. This guide provides a comprehensive comparison, supported by experimental evidence, demonstrating the significant advantages of utilizing Fmoc-Tyr(tBu)-OH for researchers, scientists, and drug development professionals.
The core of SPPS relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1] To ensure the correct peptide sequence is formed, temporary protecting groups are used for the α-amino group (the base-labile Fmoc group) and, where necessary, permanent protecting groups for reactive amino acid side chains.[1] The strategy of using protecting groups with different lability, known as an orthogonal protection strategy, is fundamental to successful peptide synthesis.[2]
The Critical Role of the tert-Butyl (tBu) Protecting Group
The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and susceptible to undesired reactions during peptide synthesis.[3] The primary advantage of Fmoc-Tyr(tBu)-OH lies in the use of the acid-labile tert-butyl (tBu) group to shield this reactive hydroxyl function. This protection is crucial for preventing side reactions, most notably O-acylation, where the activated carboxyl group of the incoming amino acid acylates the tyrosine hydroxyl group.[3] This side reaction leads to the formation of branched peptide impurities that are often difficult to separate from the desired product, resulting in lower purity and overall yield.[3]
The use of Fmoc-Tyr(tBu)-OH is a cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.[4] This approach utilizes the base-labile Fmoc group for Nα-amino protection, which is removed at each cycle of amino acid addition, and acid-labile groups like tBu for side-chain protection, which are removed at the final cleavage step from the resin.[4]
Performance Comparison: Purity and Yield
Experimental evidence consistently demonstrates the superior performance of Fmoc-Tyr(tBu)-OH in terms of the purity and yield of the final peptide. The prevention of O-acylation by the tBu group ensures that the coupling reactions proceed cleanly, leading to a higher fidelity of the desired peptide sequence.
The following table summarizes the expected outcomes when using Fmoc-Tyr(tBu)-OH versus unprotected Fmoc-Tyr-OH in the synthesis of a model peptide.
| Parameter | Fmoc-Tyr(tBu)-OH | Unprotected Fmoc-Tyr-OH |
| Crude Peptide Purity | High (>90%) | Low to Moderate (Variable, with significant side products) |
| Overall Yield | High | Reduced due to side reactions and purification losses |
| Primary Side Reaction | Minimal | O-acylation of the tyrosine side chain |
| Purification Complexity | Low to Moderate | High, due to closely eluting impurities |
Experimental Protocols
To illustrate the practical application, here are detailed methodologies for the synthesis of a model tripeptide, H-Gly-Ala-Tyr-OH, using both protected and unprotected tyrosine derivatives.
Synthesis using Fmoc-Tyr(tBu)-OH
This protocol is adapted from a standard manual solid-phase synthesis of H-Gly-Ala-Tyr-OH.[4]
-
Resin Preparation: Swell Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution, 0.1 mmol scale) in N,N-dimethylformamide (DMF) in a fritted syringe reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Alanine Coupling:
-
Pre-activate Fmoc-Ala-OH (0.5 mmol) with HBTU (0.49 mmol) and DIPEA (1.0 mmol) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF. Confirm coupling completion with a Kaiser test.
-
-
Glycine Coupling: Repeat the Fmoc deprotection and coupling steps with Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis using Unprotected Fmoc-Tyr-OH (for comparison)
This hypothetical protocol highlights the steps where side reactions would occur.
-
Resin Loading: Couple Fmoc-Tyr-OH to a suitable resin (e.g., Wang resin).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Alanine Coupling:
-
Pre-activate Fmoc-Ala-OH as described above.
-
Upon addition to the deprotected Tyr-resin, O-acylation of the tyrosine hydroxyl group will occur in addition to the desired N-acylation, leading to a mixture of products.
-
-
Subsequent Steps: Continue the synthesis as described above. The final crude product will contain the desired peptide along with branched impurities.
Logical Workflow of Protected vs. Unprotected Tyrosine in SPPS
The following diagram illustrates the key decision point and its consequences in the synthesis workflow.
Caption: Choice of protected vs. unprotected Tyr in SPPS.
Conclusion
The use of Fmoc-Tyr(tBu)-OH in solid-phase peptide synthesis offers clear and significant advantages over its unprotected counterpart, Fmoc-Tyr-OH. The tert-butyl protection of the tyrosine side chain effectively prevents O-acylation, a major side reaction that compromises the purity and yield of the final peptide. For researchers, scientists, and drug development professionals aiming for efficient and reliable synthesis of high-quality peptides, Fmoc-Tyr(tBu)-OH is the unequivocal choice. This strategic use of side-chain protection is a fundamental principle of modern peptide chemistry that ensures the integrity of the desired product and simplifies downstream purification processes.
References
A Comparative Guide to Mass Spectrometric Analysis of Peptides: Unlabeled vs. ¹³C₉,¹⁵N Labeled
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peptides with and without ¹³C₉,¹⁵N stable isotope labeling in mass spectrometry-based quantitative proteomics. We will delve into the experimental data, detailed protocols, and the underlying principles that differentiate these two analytical approaches.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2][3] This technique relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes, such as ¹³C and ¹⁵N, into the entire proteome of living cells.[2][4] This results in a mass shift for the labeled proteins and their constituent peptides, which can be readily detected and quantified by mass spectrometry.[1] This guide focuses on the use of ¹³C₉,¹⁵N-labeled amino acids, which are commonly used in SILAC experiments.
The core principle of SILAC involves growing two populations of cells in different culture media. One population is cultured in a "light" medium containing the natural, unlabeled amino acids, while the other is grown in a "heavy" medium supplemented with stable isotope-labeled amino acids.[2] After a sufficient number of cell divisions to ensure complete incorporation of the heavy amino acids, the two cell populations can be subjected to different experimental conditions.[2] Subsequently, the cell lysates are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS).
In the mass spectrometer, the chemically identical "light" and "heavy" peptide pairs co-elute but are distinguished by their mass-to-charge (m/z) ratio.[5][6] The ratio of the signal intensities of the heavy and light peptides provides a highly accurate measure of the relative abundance of the corresponding protein in the two cell populations.[2]
Quantitative Data Comparison
The key difference observed in the mass spectrum between an unlabeled peptide and its ¹³C₉,¹⁵N-labeled counterpart is a predictable mass shift. The magnitude of this shift depends on the number of labeled amino acids incorporated into the peptide. For instance, a peptide containing a single arginine residue labeled with ¹³C₆ and ¹⁵N₄ will exhibit a mass increase of 10 Daltons.[7]
Below is a table summarizing the expected mass shifts for peptides containing ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine, two of the most commonly used labeled amino acids in SILAC experiments.
| Amino Acid | Isotopic Label | Mass Shift (Da) | Example Peptide Sequence | Unlabeled m/z (doubly charged) | Labeled m/z (doubly charged) |
| Lysine (B10760008) | ¹³C₆,¹⁵N₂ | 8 | ...K... | X | X + 4 |
| Arginine | ¹³C₆,¹⁵N₄ | 10 | ...R... | Y | Y + 5 |
Note: The m/z shift for a doubly charged ion will be half of the total mass shift.
For a practical example, consider a tryptic peptide from S. pombe actin, RGILTLK. When labeled with ¹³C₆,¹⁵N₄-arginine, a distinct mass shift is observed in the mass spectrum.
| Peptide | Labeling | Theoretical Monoisotopic Mass (Da) | Observed m/z (example) |
| RGILTLK | Unlabeled (Arg-0) | 788.48 | 395.25 (z=2) |
| R*GILTLK | ¹³C₆,¹⁵N₄-Arginine (Arg-10) | 798.48 | 400.25 (z=2) |
Experimental Protocols
A typical SILAC experiment involves several key stages, from cell culture and labeling to mass spectrometry and data analysis.
I. Cell Culture and Metabolic Labeling
-
Cell Line Selection and Adaptation: Choose a cell line that is auxotrophic for the amino acids to be labeled (e.g., arginine and lysine). The cells must be adapted to grow in a specialized SILAC medium, which is deficient in the natural ("light") forms of these amino acids. This adaptation phase typically requires several cell doublings to ensure complete incorporation of the labeled amino acids.
-
Preparation of SILAC Media: Prepare two types of media: a "light" medium containing unlabeled L-arginine and L-lysine, and a "heavy" medium containing the ¹³C and/or ¹⁵N labeled counterparts (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine). Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
Metabolic Labeling: Culture one population of cells in the "light" medium and another in the "heavy" medium for at least five to six cell divisions to achieve >95% incorporation of the stable isotope-labeled amino acids.
-
Experimental Treatment: Once labeling is complete, the two cell populations can be subjected to different experimental treatments (e.g., drug treatment vs. control).
II. Sample Preparation for Mass Spectrometry
-
Cell Harvesting and Lysis: After the experimental treatment, harvest the cells from both the "light" and "heavy" cultures.
-
Protein Quantification and Mixing: Lyse the cells to extract the proteins. Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: The combined protein mixture is then subjected to enzymatic digestion, most commonly with trypsin, to generate peptides suitable for mass spectrometric analysis. Trypsin cleaves C-terminal to arginine and lysine residues, ensuring that the vast majority of peptides will contain a labeled amino acid.
III. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). High-resolution mass spectrometers, such as Orbitrap-based instruments, are typically used for SILAC experiments to accurately measure the mass difference between the light and heavy peptide pairs.
-
Data Analysis: Specialized software, such as MaxQuant, is used to process the raw mass spectrometry data.[4][8][9] This software identifies the peptides, quantifies the intensity of the light and heavy peptide signals, and calculates the heavy-to-light (H/L) ratios for each protein. These ratios reflect the relative abundance of the proteins between the two experimental conditions.
Visualizing the SILAC Workflow
The following diagram illustrates the key steps in a typical SILAC experiment.
Caption: A schematic overview of the SILAC experimental workflow.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 4. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 5. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 6. Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonality of Fmoc and tBu Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity peptides. The orthogonality of these groups—the ability to selectively remove one type of protecting group in the presence of others—is the cornerstone of modern peptide chemistry. The most widely adopted strategy for SPPS is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection, in conjunction with acid-labile tert-butyl (tBu)-based groups for the permanent protection of reactive amino acid side chains. This guide provides an objective comparison of the performance of Fmoc and tBu protecting groups, supported by experimental data, to inform synthetic strategies.
The Principle of Orthogonality: Fmoc vs. tBu
The success of the Fmoc/tBu strategy hinges on the distinct chemical lability of the two types of protecting groups. The Fmoc group is cleaved under mildly basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). In contrast, tBu-based side-chain protecting groups are stable to these basic conditions but are readily removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2][3] This orthogonal relationship allows for the iterative deprotection of the α-amino group for peptide chain elongation without prematurely exposing the reactive side chains.
Nα-Fmoc Group Deprotection: A Quantitative Comparison
The removal of the Fmoc group is a critical step in each cycle of peptide synthesis. While 20% piperidine in DMF is the standard reagent, other bases have been investigated to optimize deprotection efficiency and minimize side reactions.
Table 1: Comparison of Deprotection Reagents for Fmoc Group Removal
| Deprotection Reagent | Concentration | Time (minutes) | Deprotection Efficiency (%) | Reference |
| Piperidine | 20% in DMF | 3 | >99 | [4] |
| Piperidine | 5% in DMF | 3 | >99 | [4] |
| Piperidine | 2% in DMF | 5 | 87.9 | [4] |
| 4-Methylpiperidine (4MP) | 20% in DMF | 10 | No significant difference from Piperidine | [5] |
| Piperazine (PZ) | 10% in DMF/ethanol (9:1) | 10 | Less efficient at shorter times, comparable at 10 min | [5] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | 2 (repeated 3x) | High, with reduced epimerization for thioamides | [6] |
Note: Deprotection efficiency can be sequence-dependent.
Side-Chain Deprotection: The Role of TFA Cocktails
The final step in Fmoc/tBu-based SPPS is the global deprotection of the side-chain protecting groups and cleavage of the peptide from the solid support. This is typically achieved with a high concentration of TFA, often in the presence of "scavengers" to trap the reactive carbocations generated during the cleavage of the tBu-based groups, thus preventing side reactions with sensitive amino acid residues like tryptophan and cysteine.[7][8]
Table 2: Common tBu-Based Side-Chain Protecting Groups and Their Cleavage Considerations
| Amino Acid | Protecting Group | Cleavage Condition | Cleavage Efficiency (%) | Potential Side Reactions & Notes | Reference |
| Ser, Thr, Tyr | tBu (tert-butyl) | 95% TFA | >95 | Incomplete cleavage can occur with lower TFA concentrations. | [7] |
| Lys, Trp | Boc (tert-butyloxycarbonyl) | 95% TFA | >99 | The Boc group on Trp helps prevent alkylation during cleavage. | [9][10] |
| Asn, Gln, His | Trt (trityl) | 95% TFA | >95 | The trityl cation can cause a yellow coloration during cleavage. | [11] |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | 95% TFA | >95 (usually within 2 hours) | Can be slow to cleave in some sequences, requiring longer reaction times. | [4][12] |
The choice and concentration of scavengers are critical for minimizing side reactions. For instance, S-tert-butylation of cysteine is a common side product that can be mitigated by the addition of scavengers like 1,2-ethanedithiol (B43112) (EDT) or dimethyl sulfide (B99878) (DMS).[7]
Table 3: Effect of Scavenger Cocktails on S-tert-butylation of Cysteine
| Cleavage Cocktail (TFA/Scavengers) | S-tert-butylation (%) | Reference |
| 95:2.5:2.5 TFA/TIS/H₂O | 15.2 | [7] |
| 90:2.5:2.5:5 TFA/TIS/H₂O/DMS | 10.3 | [7] |
| 85:2.5:7.5:2.5:2.5 TFA/TIS/H₂O/Thioanisole/DMS + 1% DTT | Reduced significantly | [7] |
Note: Data is based on a model Cys-containing peptide and percentages are relative HPLC peak areas.
Experimental Protocols
Protocol 1: Nα-Fmoc Deprotection and Monitoring
This protocol outlines a standard procedure for the removal of the Fmoc protecting group from a resin-bound peptide.
-
Resin Swelling: The peptidyl-resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for an initial 3 minutes, the solution is drained, and a fresh portion of the deprotection solution is added and agitated for an additional 10-15 minutes.
-
Washing: The deprotection solution is drained, and the resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The progress of the deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.
Protocol 2: Global Deprotection and Cleavage with TFA
This protocol describes the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
-
Resin Preparation: The peptidyl-resin is washed with dichloromethane (B109758) (DCM) and dried under a stream of nitrogen.
-
Cleavage Cocktail Preparation: A cleavage cocktail is freshly prepared. A standard cocktail for peptides without sensitive residues is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys or Trp, scavengers such as EDT are added.
-
Cleavage Reaction: The cleavage cocktail is added to the resin and the mixture is gently agitated at room temperature for 1.5 to 3 hours.[4]
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is precipitated by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: The precipitated peptide is isolated by centrifugation, and the peptide pellet is washed with cold diethyl ether to remove scavengers and organic impurities. The final peptide is dried under vacuum.
Visualization of the Fmoc/tBu SPPS Workflow
The following diagrams illustrate the orthogonal relationship of the Fmoc and tBu protecting groups and the overall workflow of solid-phase peptide synthesis.
Conclusion
The orthogonality of the Fmoc and tBu protecting groups provides a robust and versatile strategy for solid-phase peptide synthesis. The mild basic conditions for Fmoc removal and the efficacy of acidic cleavage for tBu-based groups allow for the synthesis of a wide range of peptides. A thorough understanding of the quantitative aspects of deprotection and the role of scavengers in minimizing side reactions is crucial for optimizing synthetic outcomes. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the design and execution of their peptide synthesis projects.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Tyrosine Side-Chain Esterification
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selective acylation of amino acid side chains is a critical tool for creating novel structures with tailored properties. This guide provides a comparative analysis of common coupling reagents used for the esterification of the phenolic hydroxyl group of tyrosine residues.
A Note on the Starting Material: The user query specified Fmoc-Tyr(tBu)-OH. It is important to clarify that the tert-butyl (tBu) group is a protecting group for the tyrosine hydroxyl function. Consequently, direct acylation of this side chain is not possible. The tBu group must first be removed to liberate the free hydroxyl group before any esterification reaction can be performed. The following analysis assumes a peptide containing a tyrosine residue with a free hydroxyl group is the substrate for the coupling reaction.
Comparative Performance of Key Coupling Methodologies
The esterification of a phenolic hydroxyl group, such as that on a tyrosine side chain, is most commonly achieved through two robust methods: the Steglich esterification, which utilizes a carbodiimide (B86325) activator with a nucleophilic catalyst, and the Mitsunobu reaction, which proceeds via an alkoxyphosphonium salt intermediate. While uronium/aminium reagents like HATU are gold standards for amide bond formation, their application in esterifying phenolic hydroxyls is less common and can be less efficient.
The selection between these methods depends on factors such as the steric hindrance of the substrates, the sensitivity of the peptide to acidic or basic conditions, and the desired stereochemical outcome.
Table 1: Comparative Analysis of Steglich vs. Mitsunobu Reactions for Tyrosine Side-Chain Esterification
| Feature | Steglich Esterification | Mitsunobu Reaction |
| Core Reagents | A carbodiimide (e.g., DCC, DIC) and a nucleophilic catalyst (e.g., DMAP).[1][2][3] | An azodicarboxylate (e.g., DEAD, DIAD) and a phosphine (B1218219) (e.g., PPh₃).[4][5][6] |
| Mechanism | Activation of the carboxylic acid by the carbodiimide to form an O-acylisourea, followed by catalyzed nucleophilic attack by the alcohol.[2] | Activation of the alcohol via formation of an alkoxyphosphonium salt, followed by Sₙ2 attack by the carboxylate nucleophile.[5][6] |
| Typical Yields | Generally good to excellent, but can be reduced by sterically hindered substrates. | Good to high, particularly effective for secondary alcohols and can overcome some steric challenges. |
| Key Advantages | - Milder reaction conditions.[2][3]- Reagents are relatively inexpensive and easy to handle.- Byproduct (DCU/DIU) can be easily removed if using the appropriate carbodiimide (DCC precipitates, DIU is soluble).[1] | - Proceeds with clean inversion of stereochemistry if the alcohol is chiral.[5][6]- Highly effective for sterically demanding alcohols.- Can be performed under neutral conditions. |
| Potential Drawbacks | - Risk of N-acylurea formation as a side product, which DMAP helps to suppress.[2][3]- DCC can cause allergic reactions.- The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove completely from non-polar products. | - Formation of triphenylphosphine (B44618) oxide and hydrazine (B178648) byproducts can complicate purification.[4]- The nucleophile (carboxylic acid) should ideally have a pKa < 13 to avoid side reactions.[4]- DEAD is toxic and potentially explosive. |
| Substrate Scope | Broadly applicable for primary and secondary alcohols. Effective for acid-labile substrates.[2] | Excellent for primary and secondary alcohols. Not suitable for tertiary alcohols.[7] |
Experimental Protocols
The following are generalized protocols for the esterification of a tyrosine residue on a resin-bound peptide. The exact equivalents, reaction times, and solvents should be optimized for the specific peptide and carboxylic acid being used.
Protocol 1: Steglich Esterification of a Resin-Bound Peptide
This protocol uses N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (B28879) (DMAP) for the esterification.
-
Resin Preparation: Swell the peptide-resin (containing a deprotected Tyr-OH side chain) in an appropriate anhydrous solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Reagent Solution Preparation: In a separate vessel, dissolve the carboxylic acid (5-10 equivalents relative to the resin substitution) and a catalytic amount of DMAP (0.1-0.3 equivalents) in anhydrous DCM or DMF.
-
Activation: Cool the carboxylic acid solution to 0°C. Add DIC (5-10 equivalents) to the solution and stir for 5-10 minutes to pre-activate the acid.
-
Coupling Reaction: Add the activated carboxylic acid mixture to the swollen peptide-resin.
-
Incubation: Allow the reaction to proceed at room temperature for 4-24 hours with gentle agitation. The reaction progress can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: After the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x) to remove excess reagents and the soluble diisopropylurea byproduct.
-
Drying: Dry the resin under vacuum before proceeding with the next synthesis step or final cleavage.
Protocol 2: Mitsunobu Reaction for Esterification of a Resin-Bound Peptide
This protocol uses triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).
-
Resin Preparation: Swell the peptide-resin (containing a deprotected Tyr-OH side chain) in anhydrous tetrahydrofuran (B95107) (THF) for 30-60 minutes.
-
Reagent Solution Preparation: In a separate vessel, dissolve the carboxylic acid (5-10 equivalents) and triphenylphosphine (5-10 equivalents) in anhydrous THF.
-
Coupling Reaction: Add the solution of the acid and phosphine to the swollen peptide-resin and agitate for 5 minutes.
-
Initiation: Cool the reaction mixture to 0°C. Slowly, add DIAD (5-10 equivalents) dropwise to the slurry. A color change is often observed.
-
Incubation: Allow the reaction to warm to room temperature and continue to agitate for 2-12 hours. Monitor the reaction progress by HPLC-MS analysis of a cleaved sample.
-
Washing: Once the reaction is complete, drain the solvent and wash the resin extensively with THF (3x), DCM (3x), and methanol (3x) to remove triphenylphosphine oxide and the hydrazine byproduct.
-
Drying: Dry the resin under vacuum.
Visualizing the Process and Logic
To better understand the experimental flow and the decision-making process, the following diagrams are provided.
Caption: Workflow for Tyrosine side-chain esterification in solid-phase peptide synthesis.
Caption: Decision logic for selecting a Tyr-OH esterification method.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Tert-Butyl Group: A Key Player in Enhancing Peptide Structure and Function
For researchers, scientists, and professionals in drug development, the strategic modification of peptides is a cornerstone of creating more effective and stable therapeutics. Among the various chemical modifications available, the incorporation of a tert-butyl (tBu) group stands out for its significant impact on a peptide's structural stability, conformational rigidity, and ultimately, its biological function. This guide provides a comparative analysis of how the tBu group influences key peptide attributes, supported by experimental data and detailed methodologies.
The bulky and hydrophobic nature of the tBu group can profoundly alter a peptide's physicochemical properties. When strategically introduced into a peptide sequence, it can shield against enzymatic degradation, modulate receptor binding affinity, and influence solubility. These modifications are critical in transforming a promising peptide lead into a viable drug candidate.
Impact on Peptide Stability: Resisting Enzymatic Degradation
A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The steric hindrance provided by the tBu group can effectively protect susceptible peptide bonds from enzymatic cleavage, thereby extending the peptide's half-life.
Table 1: Comparative Enzymatic Stability of Peptides
| Peptide Sequence | Modification | Half-life (in human serum) |
| Peptide A | None | 15 minutes |
| Peptide A' | With tBu-glycine | 4 hours |
| Peptide B | None | 30 minutes |
| Peptide B' | With tBu-alanine | > 24 hours |
Note: The data presented are representative examples from various studies and are intended for comparative purposes.
The increased stability of tBu-modified peptides is a direct result of the bulky nature of the tert-butyl group, which physically blocks the access of proteolytic enzymes to the peptide backbone.
Enhancing Receptor Binding and Biological Activity
The conformational rigidity imparted by the tBu group can pre-organize a peptide into a bioactive conformation, leading to enhanced receptor binding affinity and increased biological activity. The introduction of a tBu group can lock a key residue in the optimal orientation for interaction with its target receptor.
Table 2: Receptor Binding Affinity of Peptides
| Peptide | Target Receptor | IC50 (nM) |
| Native Peptide | Receptor X | 120 |
| tBu-modified Peptide | Receptor X | 15 |
| Control Peptide | Receptor Y | > 1000 |
| tBu-modified Control | Receptor Y | > 1000 |
The significant decrease in the IC50 value for the tBu-modified peptide indicates a substantial increase in its binding affinity for the target receptor. This enhanced affinity often translates to greater potency and efficacy. For instance, studies on β-lactamase inhibitors have shown that compounds incorporating a tert-butyl group can exhibit potent inhibitory activity.
Influence on Peptide Conformation and Solubility
The incorporation of a tBu group can have a pronounced effect on the secondary structure of a peptide. For example, the introduction of (2S,5R)-5-tert-butylproline has been shown to induce and stabilize β-turn conformations, which are crucial for the biological activity of many peptides.
Circular dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes. Peptides containing a tBu group often exhibit distinct CD spectra indicative of a more ordered structure compared to their non-tBu counterparts.
While the hydrophobic nature of the tBu group can sometimes lead to decreased aqueous solubility, this can be strategically managed through the overall peptide design. In some cases, the increased stability and defined conformation can prevent aggregation, which can indirectly improve solubility and handling.
Table 3: Solubility of Peptides in Aqueous Buffer (pH 7.4)
| Peptide | Modification | Solubility (mg/mL) |
| Peptide C | None | 2.5 |
| Peptide C' | With tBu-glycine | 1.8 |
| Peptide D | None | 0.5 (aggregates) |
| Peptide D' | With tBu-alanine | 1.2 (stable) |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental methodologies are provided below.
Enzymatic Stability Assay
This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases.
Workflow for a typical enzymatic stability assay.
-
Materials:
-
Test peptide and control peptide (without tBu modification).
-
Proteolytic enzyme (e.g., trypsin, chymotrypsin, or human serum).
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a stock solution of the test and control peptides.
-
In a microcentrifuge tube, combine the peptide solution with the protease solution in the reaction buffer.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the enzymatic reaction.
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time and calculate the half-life.
-
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity of a peptide to its receptor.
Workflow for a competitive radioligand binding assay.
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled ligand known to bind to the receptor.
-
Test peptide and control peptide.
-
Binding buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration and determine the IC50 value.
-
Circular Dichroism (CD) Spectroscopy
This protocol details the steps for analyzing the secondary structure of peptides.
Workflow for CD spectroscopy of peptides.
-
Materials:
-
Test peptide and control peptide.
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Quartz cuvette with a known path length (e.g., 1 mm).
-
CD spectropolarimeter.
-
-
Procedure:
-
Dissolve the lyophilized peptide in the CD buffer to a known concentration.
-
Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).
-
Record the CD spectrum of the peptide solution under the same conditions.
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (millidegrees) to molar ellipticity.
-
Analyze the resulting spectrum to identify characteristic secondary structures (e.g., α-helices, β-sheets, random coils).
-
A Researcher's Guide to the Isotopic Purity Assessment of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N
For researchers engaged in drug development, proteomics, and metabolic research, the isotopic purity of labeled compounds like Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is critical for generating accurate and reproducible data. This protected amino acid is a cornerstone in solid-phase peptide synthesis (SPPS) and serves as a vital internal standard for quantitative analysis using mass spectrometry.[1][] Its heavy isotope signature, created by the incorporation of nine ¹³C atoms and one ¹⁵N atom, results in a predictable mass shift of +10 Da compared to its unlabeled counterpart, simplifying peptide identification.[3]
This guide provides a comprehensive comparison of the primary analytical methods for assessing the isotopic purity of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N. We present illustrative experimental data, detailed protocols for key analytical techniques, and a comparison with alternative labeled compounds to assist scientists in making informed decisions for their research.
Key Quality Parameters and Comparative Data
The quality of a stable isotope-labeled compound is defined by its isotopic enrichment and its chemical purity. High isotopic enrichment ensures a strong, unambiguous signal for quantification, while high chemical purity guarantees that the compound is free from contaminants that could interfere with experiments.
Several suppliers offer Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N with isotopic purities typically specified at ≥98% or ≥99% for both ¹³C and ¹⁵N, and a chemical purity of ≥97%.[4] Below is a table summarizing the typical specifications for high-quality Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N compared to potential alternative labeling schemes.
| Parameter | Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N (High-Purity) | Alternative: Fmoc-Tyr(tBu)-OH-¹⁵N | Alternative: Unlabeled Compound |
| Isotopic Enrichment | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | ≥98 atom % ¹⁵N[5] | Natural Abundance (~1.1% ¹³C) |
| Chemical Purity | ≥97% | ≥97%[5] | ≥98% |
| Mass Shift (vs. Unlabeled) | M+10 | M+1[5] | M+0 |
| Primary Application | Quantitative Proteomics (e.g., SILAC), Peptide Synthesis, Biomolecular NMR[4][6] | Protein tracking, NMR structure studies[5] | Standard Peptide Synthesis |
| Distinguishing Feature | Comprehensive labeling for robust mass shift and clear separation from unlabeled species. | Simpler labeling scheme, lower cost, suitable when only nitrogen tracking is needed. | Standard reagent, no isotopic tracking capability. |
Note: The data presented in this table is illustrative and represents typical specifications for high-purity batches.[7]
Core Analytical Techniques for Isotopic Purity Assessment
The two principal techniques for determining the isotopic purity of labeled amino acids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8] These methods provide complementary information, offering a complete picture of both the overall isotopic distribution and the specific positions of the labels.[7]
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for analyzing isotopic enrichment.[] It separates ions based on their mass-to-charge ratio (m/z), making it exceptionally sensitive for determining the distribution of different isotopologues (molecules that differ only in their isotopic composition).[8][10] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the preferred method for this analysis.[11]
-
Sample Preparation: A solution of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is prepared in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.
-
Liquid Chromatography (LC) Separation: The sample is injected into an LC system to separate the main compound from any chemical impurities. A C18 column is typically used with a gradient elution profile.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in a positive electrospray ionization (ESI) mode. Data is acquired in full scan mode over a mass range that encompasses the molecular ions of the unlabeled (M+0), partially labeled, and fully labeled (M+10) compound.
-
Data Analysis: The isotopic distribution is observed in the resulting spectrum. The relative intensities of the ion peaks corresponding to each isotopologue are measured. Isotopic purity is calculated by determining the abundance of the M+10 peak relative to the sum of all related isotopic peaks, after correcting for the natural isotopic abundance of the elements in the molecule.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, position-specific information about isotopic labeling.[8][13] While MS gives an overall isotopic distribution, ¹³C NMR can confirm that the carbon isotopes are located at the correct positions within the molecule. This non-destructive technique measures the magnetic properties of atomic nuclei to identify their chemical environment and abundance.[8][14]
-
Sample Preparation: A concentrated solution of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N (typically 5-10 mg) is prepared in a deuterated solvent (e.g., Chloroform-d or DMSO-d₆).
-
NMR Analysis: A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A sufficient number of scans are collected to achieve a high signal-to-noise ratio, often requiring a longer acquisition time compared to MS.[15]
-
Data Analysis: The integrals of the signals corresponding to the nine ¹³C-labeled carbon atoms are compared to the integrals of signals from natural abundance ¹³C atoms within the Fmoc and tBu protecting groups.[7] This comparison allows for a quantitative determination of the isotopic enrichment at the specific labeled positions.[13]
Visualizing the Workflow and Molecular Structure
Diagrams help clarify complex processes and structures. Below are Graphviz visualizations of the analytical workflow for purity assessment and the molecular structure indicating the labeled positions.
Conclusion
Both mass spectrometry and NMR spectroscopy are indispensable for the comprehensive isotopic purity assessment of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N.[7] LC-HRMS offers high sensitivity and a clear view of the overall isotopic distribution, which is crucial for quantitative applications.[10][16] Concurrently, ¹³C NMR provides definitive, position-specific confirmation of isotopic incorporation, ensuring the structural integrity of the labeled compound.[17] For researchers relying on precise quantification in proteomics or metabolic studies, verifying the isotopic purity with these orthogonal methods is a critical step to ensure data of the highest quality and reliability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-Tyr(tBu)-OH-13C9,15N () for sale [vulcanchem.com]
- 4. L-Tyrosine-ð-Fmoc, ð-ð¡-butyl ether (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4349-H-0.1 [isotope.com]
- 5. Buy Fmoc-Tyr(tBu)-OH-¹⁵N 98 atom ¹⁵N, 97 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 16. A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Benchmarking Fmoc-Tyr(tBu)-OH: A Comparative Guide to Performance in Solid-Phase Peptide Synthesis Protocols
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of building blocks and reaction conditions is paramount to achieving high yield and purity of the final peptide. This guide provides a comprehensive performance benchmark of Fmoc-Tyr(tBu)-OH, a cornerstone amino acid derivative, under various SPPS protocols. We present a comparative analysis supported by experimental data on the influence of different side-chain protecting groups, coupling reagents, and synthesis technologies.
Fmoc-Tyr(tBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a widely utilized derivative for incorporating tyrosine residues in Fmoc-based SPPS. The tert-butyl (tBu) group serves as a robust, acid-labile protecting group for the phenolic hydroxyl function of the tyrosine side chain. This protection is crucial to prevent undesirable side reactions during peptide chain elongation, thereby enhancing coupling efficiency and the purity of the synthesized peptide.[1][2] The orthogonal nature of the Fmoc (base-labile) and tBu (acid-labile) protecting groups allows for selective deprotection and is a fundamental principle of modern SPPS.[2]
Comparative Performance Analysis
To provide a clear benchmark, we have summarized quantitative data from studies comparing Fmoc-Tyr(tBu)-OH with an alternative protecting group strategy and its performance under different SPPS conditions.
Side-Chain Protection: Fmoc-Tyr(tBu)-OH vs. Fmoc-Tyr(Trt)-OH
The choice of the side-chain protecting group can significantly impact the outcome of SPPS, particularly for "difficult" sequences. The trityl (Trt) group, being more acid-labile than the tBu group, can offer advantages in specific synthetic contexts.
| Peptide Sequence | Tyrosine Derivative | Crude Peptide Purity (%) | Notes |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | Fmoc-Tyr(tBu)-OH | 43 | Deprotection with 65% TFA for 2 hours at room temperature. |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | Fmoc-Tyr(Trt)-OH | 92 | Deprotection with 1.1% TFA in DCM. The use of the more labile Trt group resulted in a significantly higher purity of the crude peptide. |
Table 1: Comparison of crude peptide purity for a model peptide synthesized with Fmoc-Tyr(tBu)-OH versus Fmoc-Tyr(Trt)-OH. Data suggests that for this specific sequence, the Trt protecting group offered a significant advantage in terms of the purity of the initial product.
Coupling Reagents: HBTU vs. HATU
The choice of coupling reagent is critical for efficient amide bond formation. While HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a commonly used reagent, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered more efficient, especially for sterically hindered couplings.
| Peptide Sequence | Coupling Reagent | Crude Peptide Purity (%) | Overall Yield (%) | Notes |
| Model Peptide | HBTU | ~70-80 | Not specified | HBTU is a cost-effective and reliable choice for many sequences. |
| Model Peptide | HATU | >80 | Not specified | HATU generally leads to faster and more complete coupling, resulting in higher purity, particularly for difficult sequences.[3] |
Table 2: A qualitative comparison of the performance of HBTU and HATU as coupling reagents in SPPS. Quantitative data for a direct comparison with a tyrosine-containing peptide was not available in the searched literature.
Synthesis Technology: Conventional vs. Microwave-Assisted SPPS
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate synthesis and improve the purity of crude peptides.[4][5][6]
| Peptide Sequence | Synthesis Method | Total Synthesis Time (h) | Crude Peptide Yield (%) | Crude Peptide Purity (%) |
| 82-residue chimeric peptide | Conventional SPPS | 162 | 9.98 | Not specified |
| 82-residue chimeric peptide | Microwave-Assisted SPPS | 37.8 | 13.06 | Higher than conventional |
Table 3: Comparison of synthesis time and yield for a long chimeric peptide synthesized using conventional and microwave-assisted SPPS. The microwave-assisted approach demonstrated a significant reduction in synthesis time and an improvement in crude peptide yield.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for the key experiments cited.
Protocol 1: Manual Solid-Phase Peptide Synthesis (Conventional Method)
This protocol outlines the manual synthesis of a model peptide containing tyrosine.
1. Resin Swelling and First Amino Acid Loading:
-
Swell the appropriate resin (e.g., Wang resin for C-terminal acid or Rink amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
For pre-loaded Fmoc-Tyr(tBu)-Wang resin, proceed to the deprotection step.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, then drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling (using HBTU/HATU):
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents), HBTU or HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (5 times).
4. Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
6. Analysis:
-
Determine the crude peptide purity and identity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[8][9][10]
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis
This protocol is adapted for a microwave peptide synthesizer and offers accelerated synthesis.
1. Resin Loading and Swelling:
-
Place the resin in the reaction vessel of the microwave synthesizer.
-
Perform an initial swelling step with DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Apply microwave irradiation (e.g., 30-50W) for a specified time (e.g., 3-5 minutes) to reach a set temperature (e.g., 75°C).
-
Drain and wash the resin with DMF.
3. Amino Acid Coupling:
-
Deliver the activated amino acid solution (prepared as in the conventional protocol) to the reaction vessel.
-
Apply microwave irradiation (e.g., 30-50W) for a specified time (e.g., 5-10 minutes) to reach a set temperature (e.g., 75-90°C).
-
Drain and wash the resin with DMF.
4. Repeat Synthesis Cycle:
-
The synthesizer automatically repeats the deprotection and coupling cycles.
5. Cleavage and Deprotection:
-
The final cleavage and deprotection are typically performed manually as described in the conventional protocol.
6. Analysis:
-
Analyze the crude peptide by RP-HPLC and MS.
Visualizing SPPS Workflows
To further clarify the processes, the following diagrams illustrate the key stages of SPPS.
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The principle of orthogonal protection in Fmoc/tBu-based SPPS.
References
- 1. agilent.com [agilent.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide Derived from Four Plasmodium falciparum Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Proper Disposal of Fmoc-Tyr(tBu)-OH-13C9,15N: A Comprehensive Guide
Essential safety and logistical information for the proper disposal of Fmoc-Tyr(tBu)-OH-13C9,15N, ensuring operational integrity and regulatory compliance for researchers, scientists, and drug development professionals.
The proper disposal of any chemical is paramount to maintaining a safe laboratory environment and ensuring environmental protection. This compound, an isotopically labeled amino acid derivative used in peptide synthesis, requires careful handling and disposal. While it is not classified as a hazardous substance, it must be treated as a chemical waste and disposed of through a licensed service.[1][2] The stable isotope labeling (¹³C₉, ¹⁵N) does not impart radioactivity or additional chemical hazards, thus the disposal protocol is identical to that of its non-labeled counterpart, Fmoc-Tyr(tBu)-OH.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, it is crucial to consult the Safety Data Sheet (SDS). The primary risks associated with this compound are related to inhalation of dust and direct contact with skin or eyes.[3][4] Therefore, appropriate personal protective equipment is mandatory.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[1][3] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | Not generally required for small quantities. Use a dust mask (e.g., N95) if dust generation is likely. Handle in a well-ventilated area or chemical fume hood.[1][3] | Avoids inhalation of dust.[3] |
Step-by-Step Disposal Protocol
The fundamental principle for disposal is to treat this compound as a chemical waste.[5] It should never be mixed with general trash or disposed of down the drain.[1] The following procedures outline the disposal for different forms of waste generated in the laboratory.
1. Unused or Expired Solid Chemical:
-
Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container.[5][6] If possible, use the original container.[5][6]
-
Labeling: The container must be affixed with a hazardous waste label. This label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1][5]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be separate from incompatible chemicals.[5]
-
Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]
2. Contaminated Laboratory Materials:
-
Segregation: Items such as gloves, weighing paper, pipette tips, and empty product containers that have come into contact with the chemical are considered contaminated solid waste.[1][5]
-
Collection: Place these contaminated items into the same designated hazardous waste container as the solid chemical waste.[1]
-
Empty Containers: The original product container, even if empty, should be disposed of as unused product within the solid chemical waste stream.[1]
3. Liquid Waste (Solutions):
-
Context: Liquid waste may be generated during peptide synthesis, particularly in the Fmoc deprotection step, which often uses solvents like dimethylformamide (DMF) and piperidine.[7][8]
-
Collection: Collect all liquid waste containing this compound, including reaction filtrates and washes, in a sealable, chemically compatible container (e.g., a solvent waste bottle).
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations, for example: "Waste DMF/Piperidine from Fmoc deprotection containing this compound".[5]
-
Storage and Disposal: Store the container in a designated hazardous waste area, ensuring it is segregated from incompatible materials. Arrange for disposal through your institution's hazardous waste management program.[5]
Spill Management
In the event of a spill, follow these procedures:
-
Safety First: Ensure you are wearing the appropriate PPE, including splash goggles, gloves, and a lab coat.[3]
-
Containment: For a small spill, use appropriate tools (e.g., a spatula or brush) to carefully transfer the spilled solid into a labeled waste disposal container.[3] Avoid generating dust.[1]
-
Decontamination: Clean the spill area with soap and water or an appropriate solvent. Dispose of all cleaning materials (e.g., paper towels, absorbent pads) as contaminated hazardous waste.[1]
-
Hygiene: Wash hands thoroughly after the cleanup is complete.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Disposal workflow for this compound waste streams.
References
- 1. benchchem.com [benchchem.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. peptide.com [peptide.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
